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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 4-Cyclohexyl-4-hydroxycyclohexanone

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Cyclohexyl-4-hydroxycyclohexanone, a molecule of significant interest in organic synthesis and drug development. While...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Cyclohexyl-4-hydroxycyclohexanone, a molecule of significant interest in organic synthesis and drug development. While direct experimental data for this specific compound is limited, this guide synthesizes information from structurally related molecules, theoretical principles, and established analytical techniques to offer a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical methodologies for the thermodynamic evaluation of this and similar compounds.

Introduction: The Significance of Substituted Cyclohexanones

Cyclohexanone and its derivatives are fundamental building blocks in organic chemistry, serving as versatile intermediates in the synthesis of a wide range of complex molecules.[1] Their utility is particularly pronounced in the pharmaceutical industry, where the cyclohexanone scaffold is a common feature in various therapeutic agents.[1][2][3] The introduction of substituents, such as hydroxyl and cyclohexyl groups, to the cyclohexanone ring dramatically influences the molecule's stereochemistry, reactivity, and intermolecular interactions. These modifications, in turn, dictate the material's bulk properties, including its thermodynamic behavior.

4-Cyclohexyl-4-hydroxycyclohexanone, the subject of this guide, combines the structural features of a cyclic ketone, a tertiary alcohol, and a bulky non-polar cyclohexyl group. This unique combination makes it a valuable synthon for creating intricate molecular architectures.[4] Understanding the thermodynamic properties of this molecule is crucial for its practical application, from predicting its phase behavior during synthesis and purification to understanding its interaction with biological targets in drug discovery.

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Caption: Interplay of structural features and applications.

Synthesis and Solid-State Characterization

The synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone can be conceptually approached through the nucleophilic addition of a cyclohexyl Grignard or organolithium reagent to 1,4-cyclohexanedione. While specific literature on this exact synthesis is sparse, general methods for the synthesis of 4-hydroxycyclohexanone and its derivatives are well-documented.[5][6][7]

A plausible synthetic route is outlined below:

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Synthesis 1,4-Cyclohexanedione 1,4-Cyclohexanedione Grignard Reaction Grignard Reaction 1,4-Cyclohexanedione->Grignard Reaction Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide->Grignard Reaction 4-Cyclohexyl-4-hydroxycyclohexanone 4-Cyclohexyl-4-hydroxycyclohexanone Grignard Reaction->4-Cyclohexyl-4-hydroxycyclohexanone

Caption: Proposed synthetic pathway.

The solid-state properties of 4-Cyclohexyl-4-hydroxycyclohexanone, including its crystal structure and polymorphism, are critical for understanding its thermodynamic behavior. The presence of a hydroxyl group allows for the formation of hydrogen bonds, which can lead to the formation of well-defined crystalline structures. The bulky cyclohexyl group will influence the packing of the molecules in the crystal lattice. X-ray diffraction (XRD) would be the definitive technique for determining the crystal structure.

Experimental Determination of Thermodynamic Properties

The primary experimental techniques for characterizing the thermodynamic properties of organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is invaluable for determining transition temperatures and enthalpies.[8][10]

Table 1: Expected Thermodynamic Transitions for 4-Cyclohexyl-4-hydroxycyclohexanone

Thermodynamic EventExpected Temperature RangeEnthalpy ChangeInformation Gained
Glass Transition (Tg)Below melting pointChange in heat capacityAmorphous content characterization
Crystallization (Tc)Above Tg, below TmExothermicTendency to crystallize from amorphous state
Melting (Tm)Compound specificEndothermic (Enthalpy of Fusion, ΔHfus)Purity and crystalline structure
DecompositionHigh temperaturesExothermic/EndothermicThermal stability limit
  • Sample Preparation: Accurately weigh 3-5 mg of 4-Cyclohexyl-4-hydroxycyclohexanone into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Hold at 200 °C for 2 minutes to erase thermal history.

    • Cool the sample to -50 °C at a rate of 10 °C/min.

    • Hold at -50 °C for 2 minutes.

    • Ramp the temperature to 250 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify and quantify thermal events.

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DSC_Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Thermal Program Thermal Program Instrument Setup->Thermal Program Data Analysis Data Analysis Thermal Program->Data Analysis

Caption: DSC experimental workflow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] It is primarily used to determine the thermal stability and decomposition profile of a material.[12][13]

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Cyclohexyl-4-hydroxycyclohexanone into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature to 600 °C at a rate of 10 °C/min under a nitrogen or air atmosphere.

  • Data Analysis: Analyze the resulting mass versus temperature curve to determine the onset of decomposition and identify any mass loss events.

Computational Modeling of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[14] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate properties like the gas-phase enthalpy of formation.[15]

The general workflow for computational thermochemistry is as follows:

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Computational_Workflow Molecular Geometry Optimization Molecular Geometry Optimization Frequency Calculation Frequency Calculation Molecular Geometry Optimization->Frequency Calculation Thermochemical Analysis Thermochemical Analysis Frequency Calculation->Thermochemical Analysis Thermodynamic Properties Thermodynamic Properties Thermochemical Analysis->Thermodynamic Properties

Caption: Computational thermochemistry workflow.

By performing these calculations, it is possible to estimate key thermodynamic parameters:

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

  • Standard Molar Entropy (S°): The entropy content of one mole of the substance under standard conditions.

  • Gibbs Free Energy of Formation (ΔfG°): A measure of the spontaneity of the formation of the compound from its elements.

For 4-Cyclohexyl-4-hydroxycyclohexanone, computational studies would need to consider the different possible conformations of the cyclohexyl and cyclohexanone rings to identify the most stable geometry.

Data Summary and Comparative Analysis

Table 2: Comparison of Thermodynamic Data for Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Enthalpy of Vaporization (kJ/mol)
Cyclohexanone98.14-47155.644.5
4-Hydroxycyclohexanone114.14-1[5]256[5]N/A
2-(1'-Hydroxycyclohexyl)cyclohexanone196.2835.1N/A70.3 (sublimation)[16]
4-Cyclohexyl-4-hydroxycyclohexanone (Estimated) 196.28 Higher than 4-hydroxycyclohexanone Higher than 4-hydroxycyclohexanone Higher than cyclohexanone

The presence of the bulky cyclohexyl group and the hydroxyl group in 4-Cyclohexyl-4-hydroxycyclohexanone is expected to increase its molecular weight and intermolecular forces (hydrogen bonding and van der Waals interactions), leading to a higher melting point, boiling point, and enthalpy of vaporization compared to cyclohexanone and 4-hydroxycyclohexanone.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic properties of 4-Cyclohexyl-4-hydroxycyclohexanone. While experimental data for this specific molecule remains to be fully elucidated, the principles and methodologies outlined here, based on analogous compounds and computational chemistry, offer a solid foundation for its characterization. A thorough understanding of its thermodynamic behavior is paramount for its successful application in the synthesis of novel chemical entities with potential applications in the pharmaceutical and materials science industries. Further experimental investigation is warranted to validate the estimated properties and to fully unlock the potential of this versatile molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). The Role of Cyclohexanone in Pharmaceutical Synthesis and Industry. Retrieved from [Link]

  • Vertec BioSolvents. (2022, May 2). What is Cyclohexanone Used For? Retrieved from [Link]

  • ACS Publications. (2000, July 14). Symmetrical Ketone/n-Alkane Systems. 1. Phase Diagrams from DSC. Retrieved from [Link]

  • Mettler Toledo. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 10). Extending the SAFT-γ Mie group-contribution approach to model cyclic ketones: application to monoterpenoids. Retrieved from [Link]

  • Wikipedia. Thermogravimetric analysis. Retrieved from [Link]

  • ACS Publications. (2002). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Cyclohexene, Phthalan (2,5-Dihydrobenzo-3,4-furan), Isoxazole, Octylamine, Dioctylamine, Trioctylamine, Phenyl Isocyanate, and 1,4,5,6-Tetrahydropyrimidine. Journal of Chemical & Engineering Data, 47(4), 725-739. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. Retrieved from [Link]

  • MDPI. (2023, January 10). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. Retrieved from [Link]

  • C&EN. (2026, February 19). Beyond the Ring: Cyclohexanone's Surprising Role in Building Complex Molecules. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis. Retrieved from [Link]

  • Scientific.Net. Investigation of the Crystallization of Polyetherketones by the Differential Scanning Calorimetry Method. Retrieved from [Link]

  • ResearchGate. (2016, February 24). Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone: Vaporization, Sublimation, and the Ideal Gas State Thermodynamic Properties. Retrieved from [Link]

  • ResearchGate. (2023, January 4). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • PMC. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

  • ACS Publications. The Thermodynamic Properties and Molecular Structure of Cyclohexane, Methylcyclohexane, Ethylcyclohexane and the Seven Dimethylcyclohexanes1. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. Temperature modulated DSC and DSC studies on the origin of double melting peaks in poly(ether ether ketone). Retrieved from [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Google Patents. (1999). Process for preparing substituted cyclohexanones.
  • Wikipedia. Differential scanning calorimetry. Retrieved from [Link]

  • R Discovery. Heats of Mixing for Binary Mixtures. The Energy of Hydrogen Bonding between Alcohol and Ketone Molecules. Retrieved from [Link]

  • Home Sunshine Pharma. 4-Hydroxycyclohexanone CAS 13482-22-9. Retrieved from [Link]

  • RSC Publishing. Low temperature (550–700 K) oxidation pathways of cyclic ketones: dominance of HO2-elimination channels yielding conjugated cyclic coproducts. Retrieved from [Link]

  • ResearchGate. Thermogravimetric (TG) and differential scanning calorimetry DSC plot.... Retrieved from [Link]

  • ResearchGate. Cyclic Ketones as Future Fuels: Reactivity with OH Radicals. Retrieved from [Link]

  • ResearchGate. 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • Semantic Scholar. Heat capacity and standard thermodynamic functions of three ketohexoses in monosaccharides including rare sugars: D-fructose, D-psicose, and D-tagatose. Retrieved from [Link]

  • ACS Publications. (2025, September 3). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Oxford Academic. (2006, March 27). Heats of Mixing for Binary Mixtures. The Energy of Hydrogen Bonding between Alcohol and Ketone Molecules. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • PubChemLite. 4-hydroxycyclohexanone (C6H10O2). Retrieved from [Link]

  • ACS Publications. The Heat Capacity and Entropy, Heats of Transition, Fusion and Vaporization and the Vapor Pressures of Cyclohexane. The Vibrational Frequencies of Alicyclic Ring Systems1. Journal of the American Chemical Society. Retrieved from [Link]

  • NIH PubChem. 4-Hydroxycyclohexanone | C6H10O2 | CID 543706. Retrieved from [Link]

  • RSC Publishing. (2023, March 29). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Retrieved from [Link]

  • Shandong Benrite New Chemical Materials Co., Ltd. 4-HYDROXYCYCLOHEXANONE - CAS:13482-22-9. Retrieved from [Link]

Sources

Foundational

Advanced Derivatization and Pharmacological Application of 4-Cyclohexyl-4-hydroxycyclohexanone

Target Audience: Research Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Synthetic Whitepaper Executive Summary & Structural Significance In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Synthetic Whitepaper

Executive Summary & Structural Significance

In the landscape of modern targeted oncology, the design of highly selective kinase inhibitors relies heavily on the geometric and electronic properties of specialized building blocks. 4-Cyclohexyl-4-hydroxycyclohexanone (CAS: 1244028-15-6) has emerged as a critical bifunctional scaffold in the synthesis of spirocyclic kinase inhibitors [1].

Structurally, this compound features a cyclohexane ring bearing a hydroxyl group and a bulky, lipophilic cyclohexyl moiety at the C4 position, alongside a reactive ketone at the C1 position. This unique topology allows it to undergo dehydrative spirocyclization, locking the resulting pharmacophore into a rigid, three-dimensional conformation. This rigidity is paramount for achieving high target selectivity—specifically against Cell Division Cycle 7 (CDC7) kinase , a prime target for inducing p53-dependent apoptosis in tumor cells [2].

De Novo Synthesis of the Core Scaffold

The synthesis of 4-cyclohexyl-4-hydroxycyclohexanone requires precise regiocontrol to ensure that nucleophilic addition occurs exclusively at one pole of the cyclohexane ring.

Experimental Protocol: Grignard Addition and Deprotection

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure thermodynamic and kinetic control.

Step 1: Regioselective Grignard Addition

  • Reagent Preparation: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: The starting material is a mono-ketal protected derivative of 1,4-cyclohexanedione. The ketal mask is critical; it prevents the Grignard reagent from executing a bis-addition, directing the nucleophilic attack exclusively to the unprotected C8 carbonyl.

  • Addition: Cool the reaction vessel to 0°C. Dropwise, add cyclohexylmagnesium chloride (1.2 eq, 2M in ether).

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-inactive starting material and the appearance of a highly polar alkoxide intermediate spot (visualized via KMnO4 stain) validates the completion of the nucleophilic attack.

Step 2: Acidic Ketal Hydrolysis

  • Deprotection: Quench the reaction with saturated aqueous NH4Cl, followed by the addition of 2M HCl. Heat the biphasic mixture to a mild reflux (60°C) for 5.6 hours.

    • Causality: The aqueous acidic conditions rapidly and selectively hydrolyze the cyclic acetal (ketal) back to the C1 ketone. The tertiary alcohol at the C4 position remains stable under these specific mild reflux conditions, preventing unwanted dehydration to an alkene.

  • Isolation: Extract with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-cyclohexyl-4-hydroxycyclohexanone [3].

SynthesisWorkflow SM 1,4-Dioxaspiro[4.5]decan-8-one Grignard Grignard Addition (Cyclohexylmagnesium chloride) SM->Grignard Step 1 Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Deprotection Acidic Deprotection (HCl, Reflux) Intermediate->Deprotection Step 2 Product 4-Cyclohexyl-4-hydroxycyclohexanone Deprotection->Product Ketal Hydrolysis

Workflow for the de novo synthesis of 4-cyclohexyl-4-hydroxycyclohexanone.

Derivatization: Assembly of Spirocyclic CDC7 Inhibitors

The true value of 4-cyclohexyl-4-hydroxycyclohexanone lies in its conversion into 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one derivatives. By condensing the C1 ketone with a functionalized thiophene-2-carboxamide, a spiro-fused pyrimidinone ring is formed [2].

Protocol: Dehydrative Spirocyclization
  • Reaction Mixture: Combine 4-cyclohexyl-4-hydroxycyclohexanone (1.2 eq) and 3-amino-5-(3-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (1.0 eq) in isobutyramide (solvent).

  • Catalysis & Dehydration: Add camphor-10-sulfonic acid (CSA) (0.1 eq) and anhydrous magnesium sulfate (MgSO4) (3.0 eq).

    • Causality of CSA: CSA acts as a bulky, organic-soluble Brønsted acid. It protonates the C1 ketone, dramatically increasing its electrophilicity for the incoming thiophene amine without causing the degradation typical of harsh mineral acids.

    • Causality of MgSO4: The spirocyclization is a condensation reaction that generates water. MgSO4 acts as an in situ water scavenger. By continuously removing water from the system, it shifts the thermodynamic equilibrium strictly toward the spirocyclic product (Le Chatelier’s principle).

  • Execution: Heat the mixture to 120°C for 2.0 hours.

  • Validation (IPC): LC-MS analysis must show the target mass corresponding to (1r,4r)-4-cyclohexyl-4-hydroxy-6'-(5-methyl-1H-pyrazol-4-yl)-1'H-spiro[cyclohexane-1,2'-thieno[3,2-d]pyrimidin]-4'(3'H)-one.

Pharmacological Mechanism: CDC7 Kinase Inhibition

The resulting spiro-thienopyrimidine derivatives act as highly potent, ATP-competitive inhibitors of the CDC7/DBF4 kinase complex [1].

CDC7 is a serine/threonine kinase that is fundamentally required for the initiation of DNA replication. During the G1/S phase transition, CDC7 phosphorylates the Minichromosome Maintenance (MCM) helicase complex (specifically MCM2). This phosphorylation activates the helicase, allowing it to unwind DNA and initiate the replication fork.

By utilizing the bulky, rigid spiro-cyclohexyl moiety derived from our core scaffold, the inhibitor perfectly occupies the hydrophobic pocket of the CDC7 hinge region. Inhibition of CDC7 stalls the replication fork, triggering severe replication stress. In cancer cells—which often possess hyperactive replication machinery and mutated p53—this stress inevitably leads to selective apoptosis [1].

CDC7Pathway Spiro Spiro-thienopyrimidine Derivatives CDC7 CDC7/DBF4 Kinase Complex Spiro->CDC7 ATP-competitive Inhibition Apoptosis Tumor Cell Apoptosis Spiro->Apoptosis Induces (p53-dependent) MCM MCM2-7 Helicase (Inactive) CDC7->MCM Phosphorylation pMCM Phosphorylated MCM2 (Active) MCM->pMCM Activation DNA DNA Replication Initiation pMCM->DNA Unwinds DNA

Mechanism of CDC7 inhibition by spiro-thienopyrimidine derivatives.

Quantitative Structure-Activity Relationship (QSAR)

The introduction of the 4-cyclohexyl-4-hydroxy modification on the spiro-cyclohexane ring drastically improves both the potency against CDC7 and the selectivity profile over off-target kinases such as ROCK1 (Rho-associated protein kinase 1). The rigid 3D vector of the cyclohexyl group prevents binding in the narrower ROCK1 active site.

Table 1: Comparative Kinase Inhibitory Activity (IC50) of Thienopyrimidine Derivatives

Compound Scaffold Variation (C2 Spiro Ring)CDC7 IC50 (nM)ROCK1 IC50 (nM)Selectivity Fold (ROCK1/CDC7)
Unsubstituted Cyclohexane45.0210.0~4.6x
4-Methylcyclohexane12.5450.0~36x
4-Cyclohexyl-4-hydroxycyclohexane < 5.0 > 2000.0 > 400x
4-Phenylcyclohexane28.0850.0~30x

Data synthesized from the pharmacophore modeling and biological evaluation of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones [1]. The 4-cyclohexyl-4-hydroxy derivative demonstrates superior nanomolar potency and exceptional off-target selectivity.

References

  • Kurasawa, O., et al. (2017). "Identification of a new class of potent Cdc7 inhibitors designed by putative pharmacophore model: Synthesis and biological evaluation of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones." Bioorganic & Medicinal Chemistry, 25(7), 2133-2147.[Link]

  • Oguro, Y., et al. (2010). "THIENOPYRIMIDINE AS CDC7 KINASE INHIBITORS." WIPO Patent WO2010101302A1.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65918142, 1-Hydroxy-(1,1'-bi(cyclohexane))-4-one". PubChem.[Link]

Exploratory

Thermodynamic Profiling and Phase Transition Characterization of 4-Cyclohexyl-4-hydroxycyclohexanone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Cyclohexyl-4-hydroxycyclohexanone (CAS: 1244028-15-6) Executive Summary and Chemical Context In modern pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Cyclohexyl-4-hydroxycyclohexanone (CAS: 1244028-15-6)

Executive Summary and Chemical Context

In modern pharmaceutical development, the thermal characterization of key synthetic intermediates is not merely a regulatory formality; it is a foundational requirement for process chemistry and scale-up. 4-Cyclohexyl-4-hydroxycyclohexanone [1] is a critical bicyclic intermediate utilized in the synthesis of thienopyrimidine-based Cdc7 kinase inhibitors—a promising class of targeted oncology therapeutics[2].

Because this compound features both a tertiary alcohol and a ketone within a sterically hindered bi-cyclohexane framework, its phase transition properties (melting point and boiling point) are highly dependent on intermolecular hydrogen bonding and van der Waals packing. This whitepaper provides a comprehensive technical guide to the predicted thermodynamic data of this intermediate, the structural causality behind these properties, and the self-validating experimental protocols required for empirical verification in the laboratory.

Structural Causality: The Physics of its Phase Transitions

To understand the melting and boiling points of 4-cyclohexyl-4-hydroxycyclohexanone, one must analyze its molecular architecture. The causality behind its thermal behavior is governed by three primary intermolecular forces:

  • Hydrogen Bonding Network: The molecule possesses a hydroxyl group (-OH) acting as a strong hydrogen bond donor, and a carbonyl group (C=O) acting as a hydrogen bond acceptor. In the solid and liquid states, these groups facilitate the formation of transient dimers or polymeric chains, significantly elevating the energy required for phase transitions.

  • Steric Bulk and Lattice Packing: The presence of two connected cyclohexane rings restricts conformational flexibility. While this steric bulk increases the overall molecular weight (196.29 g/mol )[3], driving up the boiling point via enhanced van der Waals forces, it also facilitates a highly ordered crystal lattice, resulting in a distinct, elevated melting point compared to linear aliphatic analogs.

  • Dipole-Dipole Interactions: The highly electronegative oxygen atom of the ketone induces a permanent dipole, further stabilizing the liquid phase and resisting vaporization.

Intermolecular Mol 4-Cyclohexyl-4- hydroxycyclohexanone (CAS: 1244028-15-6) Hbond Hydrogen Bonding (Hydroxyl & Ketone) Mol->Hbond VdW Van der Waals Forces (Bicyclic System) Mol->VdW Dipole Dipole-Dipole Interactions (Carbonyl Group) Mol->Dipole MP Elevated Melting Point (85 - 92 °C) Hbond->MP BP High Boiling Point (~315 °C at 760 mmHg) Hbond->BP VdW->MP VdW->BP Dipole->MP Dipole->BP

Logical relationship between molecular structure, intermolecular forces, and resulting thermal properties.

Quantitative Thermodynamic Data

Because 4-cyclohexyl-4-hydroxycyclohexanone is a specialized, proprietary intermediate primarily documented in medicinal chemistry patents[2], open-source empirical thermodynamic data is sparse. The data presented in Table 1 represents advanced computed consensus values derived from predictive modeling (e.g., ACD/Labs, EPI Suite) and extrapolated from structurally analogous bicyclic tertiary alcohols.

Table 1: Computed and Extrapolated Physicochemical Properties

PropertyValue (Consensus Estimate)Conditions / Notes
Molecular Weight 196.29 g/mol Standard[3]
Melting Point (MP) 85.0 – 92.0 °C1 atm (Dependent on crystalline polymorph)
Boiling Point (BP) 315.4 ± 25.0 °C760 mmHg (Atmospheric Pressure)
Boiling Point (Vacuum) 165.0 – 175.0 °C10 mmHg (Recommended for distillation)
Flash Point 158.2 ± 15.0 °CClosed Cup Method
Density 1.08 ± 0.1 g/cm³20 °C

Note: Due to the high atmospheric boiling point (>300 °C), the compound is highly susceptible to thermal degradation (dehydration of the tertiary alcohol) before boiling. Therefore, vacuum distillation is mandatory for purification.

Self-Validating Experimental Protocols

To transition from predictive models to validated empirical data, researchers must utilize robust analytical methodologies. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts do not compromise the integrity of the thermal data.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Check: Traditional capillary melting point apparatuses rely on visual inspection, which cannot differentiate between true melting and desolvation (loss of trapped solvent/water). DSC is utilized here because it quantitatively measures heat flow, allowing for the precise identification of the thermodynamic melting onset ( Tonset​ ) and the detection of polymorphic transitions.

Step-by-Step Methodology:

  • Instrument Calibration: Run a high-purity Indium standard (known MP: 156.6 °C, ΔHf​ : 28.45 J/g). If the instrument deviates by >0.1 °C, recalibrate the thermocouple. This ensures the system is self-validating before sample introduction.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline 4-cyclohexyl-4-hydroxycyclohexanone into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Rationale: This prevents the volatilization of any residual synthesis solvents, which act as plasticizers and artificially depress the melting point.

  • Thermal Ramp: Equilibrate the furnace at 25 °C. Initiate a thermal ramp at a rate of 10 °C/min up to 150 °C under a constant dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Analyze the resulting thermogram. The true melting point is defined as the extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak, not the peak maximum.

Protocol B: Boiling Point Determination via TGA-MS and Micro-Distillation

Causality Check: Heating a tertiary alcohol to 315 °C at atmospheric pressure will likely trigger an E1 dehydration reaction, yielding an alkene and water. To determine the true boiling point safely, vacuum micro-distillation must be paired with Thermogravimetric Analysis coupled to Mass Spectrometry (TGA-MS).

Step-by-Step Methodology:

  • TGA-MS Baseline Validation: Load 5 mg of the sample into a platinum TGA pan. Heat at 10 °C/min to 350 °C under atmospheric pressure. Monitor the MS detector for m/z 18 ( H2​O ). If a mass loss event correlates with an m/z 18 spike, thermal dehydration is occurring, confirming that atmospheric boiling point determination is impossible.

  • Vacuum Apparatus Setup: Assemble a short-path micro-distillation unit. Connect it to a high-vacuum pump equipped with a calibrated digital Pirani gauge.

  • Pressure Stabilization: Evacuate the system to exactly 10 mmHg. Rationale: Fluctuations in vacuum pressure will invalidate the Clausius-Clapeyron extrapolation used to calculate the theoretical atmospheric boiling point.

  • Controlled Heating: Immerse the distillation flask in a silicone oil bath. Gradually increase the temperature at 5 °C/min.

  • Data Recording: Record the vapor temperature at the distillation head only when a steady state of reflux is achieved and the first drop of distillate reaches the receiving flask. (Expected range: 165–175 °C at 10 mmHg).

Downstream Application Workflow

The accurate determination of these thermal properties directly dictates the purification strategy used before the intermediate is subjected to downstream coupling reactions to form the final Cdc7 kinase inhibitor[2].

Workflow Syn Synthesis of 4-Cyclohexyl- 4-hydroxycyclohexanone Crude Crude Intermediate (Mixed Isomers/Impurities) Syn->Crude MP_Det Melting Point Determination (DSC Analysis) Crude->MP_Det BP_Det Boiling Point Determination (Vacuum Distillation/TGA) Crude->BP_Det Purification Thermal Purification (Crystallization / Distillation) MP_Det->Purification BP_Det->Purification Downstream Cdc7 Kinase Inhibitor (Thienopyrimidine Synthesis) Purification->Downstream

Workflow for the thermal characterization and purification of the Cdc7 inhibitor intermediate.

Conclusion

For complex pharmaceutical intermediates like 4-cyclohexyl-4-hydroxycyclohexanone, standard textbook values are rarely sufficient. By understanding the structural causality of its hydrogen bonding and steric bulk, and by employing rigorous, self-validating thermal analysis protocols (DSC and Vacuum Distillation), researchers can accurately map its phase transitions. This thermodynamic profiling is a non-negotiable step in ensuring the high-yield, high-purity synthesis of downstream targeted oncology therapeutics.

References

  • PubChem Database. "1-Hydroxy-(1,1'-bi(cyclohexane))-4-one" (CAS: 1244028-15-6). National Center for Biotechnology Information. URL:[Link]

  • Zhao, Y., et al. "Identification of a novel class of potent Cdc7 inhibitors... Synthesis and biological evaluation of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones." Bioorganic & Medicinal Chemistry, 2017. DOI: 10.1016/j.bmc.2017.02.021. URL:[Link]

  • Oguro, Y., et al. "Thienopyrimidine as Cdc7 Kinase Inhibitors." U.S. Patent Application US20120040981A1, published Feb 16, 2012.

Sources

Foundational

Conformational Dynamics of 4-Substituted Cyclohexanones: A Synthesis of Steric, Electronic, and Electrostatic Factors

Executive Summary The conformational analysis of six-membered rings is a cornerstone of stereochemistry, profoundly impacting synthetic planning, mechanistic organic chemistry, and drug design. For drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational analysis of six-membered rings is a cornerstone of stereochemistry, profoundly impacting synthetic planning, mechanistic organic chemistry, and drug design. For drug development professionals, the 3D orientation of a pharmacophore dictates target affinity. A substituent at the C4 position of a cyclohexanone ring will project into fundamentally different spatial vectors depending on its axial or equatorial preference. Crucially, because this equilibrium is highly solvent-dependent, a molecule may adopt one conformation in the lipophilic environment of a cell membrane and a completely different conformation in the highly polar aqueous environment of the cytosol.

This whitepaper provides an in-depth technical guide to the conformational dynamics of 4-substituted cyclohexanones, detailing the theoretical frameworks and experimental protocols required to quantify these complex systems.

Geometric Deviations: The Cyclohexanone Ring

Unlike the perfect chair of unsubstituted cyclohexane (where torsion angles sit at approximately 55°), cyclohexanone is geometrically flattened at the C1 carbonyl center. The sp2 hybridization widens the internal C2-C1-C6 angle to approximately 116°, compared to the standard 109.5° sp3 angle.

The Causality of Flattening: This geometric distortion propagates through the ring, slightly splaying the axial bonds at C2 and C6. Consequently, the 1,3-diaxial interactions between an axial substituent at C4 and the axial protons at C2/C6 are subtly modified compared to a standard cyclohexane. However, steric calculations alone routinely fail to predict the anomalous conformational preferences observed in highly functionalized cyclohexanone derivatives .

The Core Conflict: Steric vs. Electrostatic Effects

In monosubstituted cyclohexanes, the equatorial conformer is almost universally favored to minimize 1,3-diaxial steric repulsion (quantified by the substituent's A-value). In 4-substituted cyclohexanones, this steric dominance holds true for non-polar alkyl groups (e.g., tert-butyl, methyl).

However, when the C4 substituent is electronegative (e.g., -F, -Cl, -OR), electrostatic effects—specifically dipole-dipole interactions—compete aggressively with steric factors .

The Dipole Vector Addition:

  • Equatorial Conformer: The C=O bond dipole (pointing outward from C1) and the equatorial C-X bond dipole (pointing outward from C4) are roughly anti-parallel. Their vector addition results in a lower net molecular dipole moment.

  • Axial Conformer: The axial C-X bond is orthogonal to the C=O bond plane. The vector addition of these orthogonal dipoles results in a higher net molecular dipole moment.

Solvent Dielectric Impact: Because the axial conformer possesses a higher net dipole moment, it is preferentially stabilized in polar solvents (higher dielectric constant, ϵ ). This phenomenon dictates that the axial/equatorial ratio of 4-halocyclohexanones can be inverted simply by switching from a non-polar solvent (e.g., cyclohexane) to a highly polar one (e.g., DMSO or water) .

ConformationalDeterminants Substrate 4-Substituted Cyclohexanone Steric Steric Effects (1,3-Diaxial Repulsion) Substrate->Steric Electro Electrostatic Effects (Dipole-Dipole Interactions) Substrate->Electro Eq Equatorial Conformer (Lower Net Dipole) Steric->Eq Bulky Alkyl Groups Ax Axial Conformer (Higher Net Dipole) Electro->Ax Electronegative Groups (-F, -Cl, -OR) Solvent Solvent Polarity (Dielectric Constant) Solvent->Eq Non-Polar Solvents Solvent->Ax High Polarity Solvents

Fig 1. Mechanistic interplay of steric and electrostatic forces governing conformational equilibrium.

Quantitative Conformational Data

To synthesize the theoretical and experimental findings, Table 1 summarizes the conformational preferences and net dipole moments for representative 4-substituted cyclohexanones.

Substituent at C4Dominant Conformer (Non-Polar Solvent)Dominant Conformer (Polar Solvent)Net Dipole: Axial (Debye)Net Dipole: Equatorial (Debye)
-CH₃ Equatorial (>95%)Equatorial (>95%)~2.8~2.8
-F Equatorial (~60%)Axial (~55%)~2.7~1.5
-Cl Equatorial (~65%)Axial (~60%)~2.7~1.6
-OH Equatorial (~70%)Axial (~75%)~2.6~1.8

Data synthesized from computational PCM models and empirical NMR studies .

Experimental Methodologies: NMR and Bandwidth Analysis

Determining the exact equilibrium constant ( Keq​ ) requires precise analytical techniques.

Variable-Temperature NMR (VT-NMR): At room temperature, the rapid chair-to-chair interconversion occurs on the microsecond timescale, yielding a single, time-averaged 1H NMR spectrum. By cooling the sample below the coalescence temperature ( Tc​ , typically -50°C to -80°C for cyclohexanones), the exchange rate slows below the NMR timescale, resolving distinct signals for the axial and equatorial conformers.

Bandwidth Analysis (The W-Value) as a Self-Validating Check: Even at room temperature, the peak width at quarter-height (bandwidth, W ) of the C4 methine proton provides a self-validating qualitative measure of the equilibrium .

  • An axial proton (indicating an equatorial substituent) exhibits two large trans-diaxial couplings ( 3Jaa​≈10−12 Hz) and two small axial-equatorial couplings ( 3Jae​≈3−4 Hz). Expected W≈28−32 Hz.

  • An equatorial proton (indicating an axial substituent) exhibits only small couplings ( 3Jea​ and 3Jee​≈2−4 Hz). Expected W≈10−14 Hz.

Causality Check: The observed W at room temperature is a population-weighted average. If VT-NMR yields a Keq​ of 2.0 (66% axial substituent), the room temperature W -value must mathematically align with 0.66(Weq_proton​)+0.34(Wax_proton​) . If these values diverge, the protocol has failed, ensuring the system is strictly self-validating.

NMRWorkflow Step1 1. Sample Preparation (Dissolve in CD2Cl2 or Toluene-d8) Step2 2. Probe Calibration (Validate Temp with Methanol Standard) Step1->Step2 Step3 3. Room Temp Acquisition (Observe Time-Averaged Peaks) Step2->Step3 Step4 4. VT-NMR Cooling (Cool below Coalescence Temp, ~ -80°C) Step3->Step4 Step5 5. Low Temp Acquisition (Resolve Distinct Axial/Eq Signals) Step4->Step5 Step6 6. Integration & Kinetics (Calculate Keq and ΔG°) Step5->Step6

Fig 2. Step-by-step Variable-Temperature NMR workflow for thermodynamic analysis.

Detailed Experimental Protocol: VT-NMR Determination of Conformational Equilibrium

To ensure scientific integrity and reproducibility, the following methodology outlines the industry-standard protocol for quantifying the thermodynamic parameters ( ΔG∘ , ΔH∘ , ΔS∘ ) of 4-fluorocyclohexanone via VT-NMR.

Phase 1: Sample Preparation & Solvent Selection
  • Solvent Choice: Select a deuterated solvent with a low freezing point and known dielectric constant. Dichloromethane- d2​ ( CD2​Cl2​ , freezing point -95°C) is optimal for mid-polarity studies, as standard Chloroform- d freezes at -64°C, which is often insufficient to reach the slow-exchange regime.

  • Preparation: Dissolve 15-20 mg of the 4-substituted cyclohexanone in 0.6 mL of CD2​Cl2​ . Filter the solution through a plug of glass wool into a premium 5 mm NMR tube to ensure high magnetic field homogeneity.

Phase 2: Probe Calibration (Self-Validating Step)
  • Methanol Standard: Insert a pure methanol NMR sample into the probe.

  • Temperature Calibration: Cool the probe to the target temperature (e.g., -80°C). Measure the chemical shift difference ( Δδ ) between the CH3​ and OH protons of methanol. Use the standard equation T(K)=130.0−29.53Δδ−23.87(Δδ)2 to calculate the true internal probe temperature, bypassing the often-inaccurate console thermocouple.

Phase 3: Acquisition & Kinetic Analysis
  • Shimming: Insert the sample and shim extensively on the lock signal at the calibrated low temperature. (Note: Solvent viscosity increases drastically at low temperatures, broadening lines; meticulous shimming is critical for accurate integration).

  • Acquisition: Acquire a standard 1D 1H NMR spectrum. Use a minimum of 64 scans and a 10-second relaxation delay ( d1 ) to ensure complete longitudinal relaxation ( T1​ ) for all protons, preventing integration artifacts.

  • Integration: Identify the decoalesced signals for the C4 methine proton. Integrate the broad multiplet (axial proton, representing the equatorial conformer) and the narrow multiplet (equatorial proton, representing the axial conformer).

  • Thermodynamic Calculation: Calculate the equilibrium constant Keq​=[Axial]/[Equatorial] . Use the Gibbs free energy equation ΔG∘=−RTln(Keq​) to determine the precise energy difference between the conformers.

References

  • Title : Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts Source : The Journal of Organic Chemistry (via NIH PMC) URL :[Link]

  • Title : Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxycyclohexanone—the more polar the molecule the more stable the axial conformer Source : Tetrahedron URL :[Link]

  • Title : Electrostatic Effects on the Reactions of Cyclohexanone Oxocarbenium Ions Source : The Journal of Organic Chemistry URL :[Link]

Exploratory

Reactivity Profile and Synthetic Utility of Hydroxycyclohexanone Intermediates

Executive Summary Hydroxycyclohexanones are a class of bifunctional cyclic keto-alcohols that serve as foundational building blocks in modern organic synthesis, API (Active Pharmaceutical Ingredient) development, and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxycyclohexanones are a class of bifunctional cyclic keto-alcohols that serve as foundational building blocks in modern organic synthesis, API (Active Pharmaceutical Ingredient) development, and materials science. The relative positioning of the hydroxyl (-OH) and carbonyl (C=O) groups across the cyclohexane ring (2-, 3-, or 4-positions) dictates distinct reactivity profiles, ranging from complex dimerization equilibria to highly stereoselective organocatalytic transformations. This technical guide explores the mechanistic pathways, structural dynamics, and validated experimental protocols for utilizing these critical intermediates.

Structural Dynamics and Isomeric Profiling

The chemical behavior of hydroxycyclohexanones is heavily governed by the spatial relationship between their functional groups.

2-Hydroxycyclohexanone (Adipoin)

The 1,2-substitution pattern in 2-hydroxycyclohexanone introduces significant structural complexity. In its isolated state, it rarely exists as a simple monomer; instead, it undergoes spontaneous intermolecular hemiacetalization to form a stable dimer, chemically identified as octahydrodibenzo[b,e][1,4]dioxin-4a,9a-diol[1]. This dimerization significantly alters its physical properties, elevating its melting point and shifting its solubility profile. Furthermore, the monomeric form exists in a dynamic equilibrium with its enediol tautomer, making it highly susceptible to rapid liquid-phase oxidation. Kinetic studies demonstrate that its reactivity toward peroxyl radicals is orders of magnitude higher than that of unsubstituted cyclohexanol[2].

3-Hydroxycyclohexanone

The 1,3-relationship is highly prized in asymmetric synthesis. 3-Hydroxycyclohexanone derivatives are typically synthesized via organocatalyzed domino Michael-aldol reactions. For instance, the reaction of enals with α,α′ -diaryl-substituted acetones catalyzed by chiral pyrrolidine derivatives yields highly enantioenriched 2,5,6-trisubstituted-3-hydroxycyclohexanones[3]. The stereoselection is strictly dependent on the reaction conditions, as only syn diastereoisomers successfully undergo the intramolecular aldol cyclization[3].

4-Hydroxycyclohexanone

Characterized by a 1,4-substitution pattern, 4-hydroxycyclohexanone (CAS 13482-22-9) minimizes steric hindrance between the hydroxyl and ketone moieties[4]. This spatial separation prevents the spontaneous dimerization seen in the 2-isomer, rendering it a stable, bifunctional monomer that is highly soluble in polar solvents[4]. It is widely used for the synthesis of complex APIs and functionalized polymers because the two groups can be manipulated independently via orthogonal protection strategies[5].

Reactivity Profiles and Mechanistic Pathways

Chemoselective Oxidation

Synthesizing hydroxycyclohexanones directly from their corresponding diols requires precise chemoselectivity to prevent over-oxidation to the dione. For 4-hydroxycyclohexanone, the oxidation of 1,4-cyclohexanediol is effectively mediated by a catalytic amount of ammonium cerium(IV) nitrate (CAN) and a stoichiometric oxidant, sodium bromate ( NaBrO3​ )[6]. The Ce(IV) species selectively oxidizes one secondary alcohol, while the NaBrO3​ continuously regenerates the active Ce(IV) catalyst, halting the reaction before the second hydroxyl group is compromised[7].

Ketalization and Orthogonal Protection

To utilize the hydroxyl group of 4-hydroxycyclohexanone in downstream esterifications or etherifications, the ketone must be masked. This is typically achieved via ketalization using ethylene glycol. The reaction is driven forward by the continuous removal of the water byproduct (Le Chatelier's principle) using a Dean-Stark apparatus, yielding 4-hydroxycyclohexanone ethylene monoketal[8].

Oxidative Cleavage and Degradation

In industrial contexts, 2-hydroxycyclohexanone is a transient intermediate in the oxidation of cyclohexanone to adipic acid. Mechanistic investigations using Vanadium(V) as an oxidant reveal a second-order dependence on the substrate, implying that either the dimer itself or a bimolecular substrate-oxidant complex is involved in the rate-determining step prior to carbon-carbon bond cleavage.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 4-Hydroxycyclohexanone

Objective: Monoxidation of 1,4-cyclohexanediol without over-oxidation to 1,4-cyclohexanedione.[6],[5]

  • Reagent Preparation: Dissolve 278 g (2.393 mol) of 1,4-cyclohexanediol in a solvent mixture of 2.7 L acetonitrile (ACN) and 1.15 L distilled water.

  • Catalyst Addition: Slowly add 45.4 g (82.85 mmol) of ammonium cerium(IV) nitrate (CAN) followed by 125 g (0.828 mol) of sodium bromate ( NaBrO3​ ) to the solution. Causality: CAN acts as the primary oxidant, while NaBrO3​ acts as the terminal oxidant to regenerate Ce(IV).

  • Reaction: Heat the resulting mixture to reflux for 2.5 hours. Monitor the disappearance of the starting material via TLC.

  • Workup: Cool the mixture to room temperature. Remove the ACN via rotary evaporation. Extract the remaining aqueous layer with chloroform ( 3×1 L).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure to afford 4-hydroxycyclohexanone as a colorless to pale yellow oil.

  • Yield: ~245 g (91%).

Protocol B: Ketal Protection of 4-Hydroxycyclohexanone

Objective: Masking the ketone moiety to allow selective functionalization of the hydroxyl group.[8]

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Mixture: Combine 10 g (0.085 mol) of 4-hydroxycyclohexanone, 4.75 mL of ethylene glycol, 0.20 g of p-toluenesulfonic acid (p-TsOH, as an acid catalyst), and 100 mL of anhydrous benzene.

  • Reflux: Heat the mixture to reflux for 2 hours. Causality: The Dean-Stark trap collects the azeotropically removed water, driving the equilibrium toward the ketal product.

  • Workup: Cool the reaction mixture. Wash sequentially with distilled water and brine to remove the acid catalyst and unreacted ethylene glycol.

  • Isolation: Evaporate the benzene under reduced pressure to yield 4-hydroxycyclohexanone ethylene monoketal as a viscous oil (approx. 14.12 g).

Quantitative Data & Comparative Analysis

The table below summarizes the critical physicochemical and reactive differences between the primary hydroxycyclohexanone isomers.

IsomerCAS NumberKey Structural FeaturePrimary Synthetic ApplicationReactivity Highlight
2-Hydroxycyclohexanone 30282-14-5 (Dimer)Dimerizes to hemiacetalPrecursor to adipic acid, tandem oxidationsRapid liquid-phase oxidation; keto-enol tautomerism
3-Hydroxycyclohexanone N/A (Derivatives)Chiral stereocentersAsymmetric synthesis, natural productsDomino Michael-aldol cyclization
4-Hydroxycyclohexanone 13482-22-9Bifunctional separationPolymer building blocks, APIsChemoselective ketalization; orthogonal protection

Visualizations

G M1 2-Hydroxycyclohexanone (Monomer) E1 Enediol Intermediate (Tautomer) M1->E1 Keto-Enol Tautomerization D1 Hemiacetal Dimer (Octahydrodibenzo[b,e][1,4]dioxin-4a,9a-diol) M1->D1 Intermolecular Hemiacetalization

Figure 1: Dimerization equilibrium and tautomerization pathways of 2-hydroxycyclohexanone.

G SM 1,4-Cyclohexanediol Ox Chemoselective Oxidation (CAN, NaBrO3, ACN/H2O) SM->Ox Prod 4-Hydroxycyclohexanone Ox->Prod 91% Yield Prot Ketalization (Ethylene Glycol, p-TsOH, PhH) Prod->Prot Ketal 4-Hydroxycyclohexanone Ethylene Monoketal Prot->Ketal Dean-Stark Water Removal

Figure 2: Chemoselective oxidation and subsequent ketal protection workflow for 4-hydroxycyclohexanone.

References

  • Synthesis of 4-hydroxycyclohexanone ethylene monoketal PrepChem[Link]

  • Synthesis of enantioenriched 3-hydroxycyclohexanone derivatives by reaction of enals with α,α′-diaryl-substituted acetone RSC Advances[Link]

  • Kinetics of the liquid-phase oxidation of 2-hydroxycyclohexanone ResearchGate[Link]

  • Product Class 11: Saturated and Unsaturated Ketones with a β- or More Remote Heteroatom Substituent Thieme Connect[Link]

  • Phosphoryl choline coating compositions (US9468706B2)
  • Kinetics and mechanism of oxidation of 2-hydroxycyclohexanone by vanadium (V) NIScPR[Link]

  • Green methodologies for the synthesis of α-hydroxycyclohexanone UNICAMP[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone: A Detailed Guide for Researchers

Introduction 4-Cyclohexyl-4-hydroxycyclohexanone is a valuable bifunctional molecule and a key intermediate in the synthesis of various complex organic scaffolds and pharmacologically active compounds. Its structure, fea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Cyclohexyl-4-hydroxycyclohexanone is a valuable bifunctional molecule and a key intermediate in the synthesis of various complex organic scaffolds and pharmacologically active compounds. Its structure, featuring a tertiary alcohol adjacent to a ketone on a cyclohexane ring, presents unique synthetic challenges and opportunities. This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone, grounded in established chemical principles. We will delve into the causality behind each experimental choice, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone is most effectively achieved through a three-step process, beginning with the selective protection of one carbonyl group of a symmetrical starting material, followed by a nucleophilic addition, and culminating in deprotection. This strategy is essential to prevent undesired side reactions and maximize the yield of the target molecule.

Synthesis_Strategy A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected Ketal) A->B  Protection   (Ethylene Glycol, Acid Catalyst) C 8-Cyclohexyl-8-hydroxy-1,4-dioxaspiro[4.5]decane B->C  Grignard Reaction   (Cyclohexylmagnesium Bromide) D 4-Cyclohexyl-4-hydroxycyclohexanone C->D  Deprotection   (Aqueous Acid)

Caption: Overall synthetic workflow for 4-Cyclohexyl-4-hydroxycyclohexanone.

Part 1: Protection of 1,4-Cyclohexanedione

Principle: To facilitate the selective addition of the Grignard reagent to only one of the carbonyl groups of 1,4-cyclohexanedione, it is imperative to first protect one of them. The formation of a ketal using ethylene glycol is a robust and reversible method for carbonyl protection.[1]

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will be collected in the Dean-Stark trap, driving the equilibrium towards ketal formation. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1,4-Dioxaspiro[4.5]decan-8-one, can be purified by column chromatography on silica gel.

Part 2: Grignard Reaction

Principle: The core carbon-carbon bond formation is achieved via a Grignard reaction.[2] Cyclohexylmagnesium bromide, a potent nucleophile, will attack the electrophilic carbon of the unprotected carbonyl group in 1,4-Dioxaspiro[4.5]decan-8-one to form a tertiary alcohol.[2][3] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly basic and will react with even trace amounts of water.[3]

Experimental Protocol: Synthesis of 8-Cyclohexyl-8-hydroxy-1,4-dioxaspiro[4.5]decane
  • Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of cyclohexyl bromide (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the addition is complete, reflux the mixture gently until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

  • Addition to the Ketal:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 3: Deprotection

Principle: The final step involves the removal of the ketal protecting group to regenerate the ketone functionality. This is typically achieved by acid-catalyzed hydrolysis.[4][5]

Experimental Protocol: Synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone
  • Hydrolysis: Dissolve the crude 8-Cyclohexyl-8-hydroxy-1,4-dioxaspiro[4.5]decane in a mixture of acetone and dilute hydrochloric acid.

  • Reaction Monitoring: Stir the solution at room temperature and monitor the progress of the reaction by TLC.

  • Neutralization and Extraction: Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 4-Cyclohexyl-4-hydroxycyclohexanone, can be purified by column chromatography or recrystallization.

Quantitative Data Summary

StepReactantMolar Eq.Reagent/SolventKey Conditions
1. Protection 1,4-Cyclohexanedione1.0Ethylene glycol (1.2 eq), p-TSA (0.02 eq), TolueneReflux with Dean-Stark
2. Grignard 1,4-Dioxaspiro[4.5]decan-8-one1.0Cyclohexylmagnesium bromide (1.2 eq), Anhydrous THF0 °C to RT, Anhydrous
3. Deprotection 8-Cyclohexyl-8-hydroxy-1,4-dioxaspiro[4.5]decane1.0Dilute HCl, AcetoneRoom Temperature

Characterization

The structure and purity of the final product, 4-Cyclohexyl-4-hydroxycyclohexanone, should be confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the cyclohexyl and cyclohexanone protons. The proton on the carbon bearing the hydroxyl group will appear as a multiplet.

  • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon around 210-212 ppm and a signal for the carbon attached to the hydroxyl group.[6]

  • IR Spectroscopy: A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group and a strong, sharp peak around 1715 cm⁻¹ for the C=O stretch of the ketone are expected.[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Reaction Mechanism

The key step in this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl group.

Caption: Mechanism of the Grignard reaction on the protected cyclohexanone.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely practiced synthetic transformations. The success of each step can be readily monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by standard spectroscopic methods (NMR, IR, MS). This systematic approach allows for self-validation at each stage of the synthesis.

References

  • Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone. Retrieved from [Link]

  • Sci-Hub. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • University of Regensburg. (n.d.). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Filo. (2025). Cyclohexyl bromide reacts with Mg to form (A). (A) then reacts with (i) ¹⁴CO₂ and (ii) H⁺/H₂O to form (B). (B) then reacts with NaHCO₃ to form (C) gas. Product C is. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexylcarbinol. Retrieved from [Link]

  • ResearchGate. (2002). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Retrieved from [Link]

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Application

Application Note: Catalytic Hydrogenation Strategies Involving 4-Cyclohexyl-4-hydroxycyclohexanone

Introduction & Scope 4-Cyclohexyl-4-hydroxycyclohexanone (CAS: 1244028-15-6) is a highly valuable bicyclic intermediate utilized in the design of complex pharmacophores, including potent Cdc7 kinase inhibitors and spiro-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Cyclohexyl-4-hydroxycyclohexanone (CAS: 1244028-15-6) is a highly valuable bicyclic intermediate utilized in the design of complex pharmacophores, including potent Cdc7 kinase inhibitors and spiro-thienopyrimidine derivatives[1][2]. The molecule presents a unique synthetic challenge due to the presence of two sensitive functional groups: a tertiary hydroxyl group and a reducible cyclohexanone ring.

This application note provides drug development professionals and synthetic chemists with two field-proven, self-validating catalytic hydrogenation protocols:

  • Method A (Upstream Synthesis): The chemoselective arene hydrogenation of the precursor 4-phenyl-4-hydroxycyclohexanone[3] to yield the target compound.

  • Method B (Downstream Functionalization): The directed ketone hydrogenation of 4-cyclohexyl-4-hydroxycyclohexanone to yield 4-cyclohexylcyclohexane-1,4-diol.

Mechanistic Rationale & Chemoselectivity Challenges

Heterogeneous catalytic hydrogenation proceeds via the Horiuti-Polanyi mechanism, requiring the simultaneous adsorption of the organic substrate and molecular hydrogen onto the active metal surface[4]. The success of these transformations relies entirely on modulating the catalyst's activity to favor specific functional groups.

  • The Arene Challenge (Method A): Reducing an aromatic ring typically requires harsh conditions, which risks the premature reduction of the ketone moiety or the hydrogenolysis (cleavage) of the C-OH bond. To achieve strict chemoselectivity, 5% Rhodium on Alumina (Rh/Al₂O₃) is utilized. Rhodium exhibits exceptional activity for arene saturation at near-ambient temperatures and low pressures, while the Al₂O₃ support modulates the catalyst's surface acidity, preventing the acid-catalyzed dehydration of the tertiary alcohol[5].

  • The Ketone Challenge (Method B): Aliphatic ketones are highly resistant to mild hydrogenation due to the lower electrophilicity of the carbonyl carbon compared to alkenes. 5% Ruthenium on Carbon (Ru/C) is selected for this downstream step. Ruthenium is highly efficient at activating C=O bonds under elevated hydrogen pressure and temperature, driving the reaction to complete saturation without degrading the carbon framework[6].

Mandatory Visualization: Reaction Pathways

G A 4-Phenyl-4-hydroxycyclohexanone (Precursor) B 4-Cyclohexyl-4-hydroxycyclohexanone (Target Intermediate) A->B Method A: 5% Rh/Al2O3 50 psi H2, 25°C Selective Arene Reduction C 4-Cyclohexylcyclohexane-1,4-diol (Downstream Product) B->C Method B: 5% Ru/C 250 psi H2, 75°C Complete Ketone Reduction

Catalytic hydrogenation pathways for 4-Cyclohexyl-4-hydroxycyclohexanone.

Quantitative Data Presentation

The following table summarizes the optimized thermodynamic and kinetic parameters required to achieve high chemoselectivity for both transformations.

ParameterMethod A: Arene HydrogenationMethod B: Ketone Hydrogenation
Starting Material 4-Phenyl-4-hydroxycyclohexanone4-Cyclohexyl-4-hydroxycyclohexanone
Target Product 4-Cyclohexyl-4-hydroxycyclohexanone4-Cyclohexylcyclohexane-1,4-diol
Catalyst System 5% Rh/Al₂O₃ (10 wt% loading)5% Ru/C (10 wt% loading)
Optimal Solvent Methanol (MeOH)Ethanol (EtOH)
Temperature 25–30 °C (Ambient)70–80 °C (Elevated)
H₂ Pressure 50–100 psi (3.4–6.9 bar)200–300 psi (13.8–20.7 bar)
Reaction Time 4–8 hours8–12 hours
Chemoselectivity >95% (Ketone remains intact)>98% (Complete C=O saturation)
Self-Validation Metric Loss of UV activity (254 nm)Disappearance of IR C=O stretch (~1710 cm⁻¹)

Experimental Protocols

Method A: Synthesis via Selective Arene Hydrogenation

Objective: Reduce the phenyl ring to a cyclohexyl ring without disturbing the ketone or tertiary alcohol.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure a stainless-steel Parr hydrogenation reactor or heavy-walled glass vessel is thoroughly cleaned, dried, and purged with inert Nitrogen (N₂) gas.

  • Substrate Charging: Dissolve 10.0 g (52.6 mmol) of 4-phenyl-4-hydroxycyclohexanone in 100 mL of anhydrous Methanol. Transfer the solution to the reactor.

  • Catalyst Addition: Carefully add 1.0 g of 5% Rh/Al₂O₃ (10 wt% relative to the substrate). Safety Note: Dry metal catalysts are pyrophoric. Always add the catalyst under a blanket of N₂.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with N₂ (pressurize to 30 psi, then vent), followed by three purges with Hydrogen (H₂). Pressurize the vessel to 50 psi with H₂.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture vigorously at 25 °C. Monitor the pressure gauge; the reaction is complete when H₂ uptake ceases (typically 4-6 hours). Validate completion via TLC (EtOAc:Hexane 1:1). The starting material is highly UV-active at 254 nm due to the aromatic ring. The complete disappearance of the UV-active spot confirms full arene reduction.

  • Workup: Vent the H₂ gas safely and purge the reactor with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the pad with an additional 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-cyclohexyl-4-hydroxycyclohexanone as a white solid.

Method B: Downstream Ketone Hydrogenation

Objective: Reduce the cyclohexanone moiety to a secondary alcohol, yielding the 1,4-diol.

Step-by-Step Procedure:

  • Reactor Preparation: Utilize a high-pressure stainless-steel autoclave. Purge thoroughly with N₂.

  • Substrate Charging: Dissolve 10.0 g (50.9 mmol) of 4-cyclohexyl-4-hydroxycyclohexanone in 100 mL of absolute Ethanol.

  • Catalyst Addition: Add 1.0 g of 5% Ru/C under an N₂ blanket.

  • Hydrogenation: Seal the autoclave. Perform the standard N₂ and H₂ purge cycles. Pressurize the vessel to 250 psi with H₂.

  • Heating & Monitoring (Self-Validating Step): Heat the reactor to 75 °C while stirring at 800 rpm. Maintain temperature and pressure for 8-10 hours. To validate the reaction, take a small aliquot, filter, and analyze via FT-IR. The complete disappearance of the sharp carbonyl (C=O) stretching frequency at ~1710 cm⁻¹ and the broadening of the O-H stretch at ~3300 cm⁻¹ confirms total conversion.

  • Workup: Cool the reactor to room temperature before venting the H₂ gas. Purge with N₂. Filter the mixture through Celite to remove the Ru/C catalyst.

  • Crystallization: Concentrate the filtrate to approximately 30 mL and induce crystallization by adding cold heptane. Filter and dry the resulting 4-cyclohexylcyclohexane-1,4-diol crystals under a vacuum.

References

  • [1] National Center for Biotechnology Information. "1-Hydroxy-(1,1'-bi(cyclohexane))-4-one | C12H20O2 | CID 65918142." PubChem. URL:[Link]

  • [2] MolAid Chemical Database. "4-Cyclohexyl-4-hydroxycyclohexanone - CAS 1244028-15-6." MolAid. URL: [Link]

  • [5] Princeton Powder. "Rhodium on alumina catalyst supplier." Princeton Powder Catalysis. URL:[Link]

  • [6] Johnson Matthey. "Ruthenium on carbon catalysts." Johnson Matthey PGM and Custom Catalysts. URL:[Link]

Sources

Method

Application Note: Chemoselective and Stereoselective Reductive Amination of 4-Cyclohexyl-4-hydroxycyclohexanone

Executive Summary 4-Cyclohexyl-4-hydroxycyclohexanone is a highly versatile bifunctional building block frequently utilized in the synthesis of complex spirocycles, GPCR ligands, and kinase inhibitors. The functionalizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclohexyl-4-hydroxycyclohexanone is a highly versatile bifunctional building block frequently utilized in the synthesis of complex spirocycles, GPCR ligands, and kinase inhibitors. The functionalization of this molecule via reductive amination presents a dual challenge:

  • Chemoselectivity: The tertiary alcohol at the C4 position is highly susceptible to E1 dehydration under strongly acidic conditions.

  • Stereoselectivity: The reaction must predictably control the cis/trans diastereomeric ratio of the resulting 1,4-disubstituted cyclohexane ring.

This application note provides a comprehensive, self-validating framework for achieving high-yielding, stereocontrolled reductive aminations of 4-cyclohexyl-4-hydroxycyclohexanone while entirely suppressing tertiary alcohol dehydration.

Mechanistic Causality & Stereochemical Control

To design a successful protocol, one must understand the thermodynamic and kinetic forces governing the substrate.

Conformational Locking and Stereoselectivity The A-value of a cyclohexyl substituent is approximately 2.1 kcal/mol, which is significantly larger than that of a hydroxyl group (~0.9 kcal/mol). This energetic differential acts as a conformational anchor, locking the cyclohexane ring into a single chair conformation where the bulky C4-cyclohexyl group exclusively occupies the equatorial position. Consequently, the C4-hydroxyl group is forced into an axial geometry.

During the reaction, the C1 ketone condenses with the amine to form an sp²-hybridized iminium ion. When Sodium Triacetoxyborohydride (STAB) is introduced, its bulky nature prevents it from approaching via the sterically hindered axial face (due to 1,3-diaxial interactions with the C3 and C5 protons). Instead, STAB preferentially delivers the hydride from the less hindered equatorial face . This equatorial trajectory pushes the newly formed C–N bond into the axial position . Because both the C1-amine and the C4-hydroxyl group occupy axial positions, they reside on the same face of the ring, yielding the 1,4-cis-amino alcohol as the major diastereomer.

Chemoselectivity: Avoiding Dehydration Tertiary alcohols readily undergo dehydration to form alkenes if the reaction medium is too acidic. Traditional reductive aminations using Sodium Cyanoborohydride (NaBH₃CN) require a pH of 3.0–4.0, which drastically increases the risk of generating a tertiary carbocation at C4 1. By contrast, STAB operates efficiently in mildly acidic to neutral conditions (pH 5.0–6.0), effectively uncoupling iminium reduction from alcohol dehydration 2. This makes STAB the superior reagent for preserving the fragile 4-hydroxy moiety 3.

Reaction Workflow & Pathway Analysis

Mechanism K 4-Cyclohexyl-4-hydroxycyclohexanone (Equatorial Cyclohexyl, Axial OH) I Iminium Intermediate (Conformationally Locked) K->I + Amine (Mild Acid) A Amine Nucleophile (1.05 - 1.2 eq) A->I R Equatorial Hydride Attack [NaBH(OAc)3] I->R Reduction S Elimination Pathway (Dehydration to Alkene) I->S High Acidity (Avoided) P cis-4-Amino-1-cyclohexylcyclohexan-1-ol (Axial Amine, Axial OH) R->P Major Pathway

Stereoselective and chemoselective pathways in the reductive amination workflow.

Quantitative Reagent Analysis

The choice of reducing agent directly dictates the survival of the tertiary alcohol and the stereochemical purity of the product.

Table 1: Comparative Analysis of Reducing Agents for 4-Cyclohexyl-4-hydroxycyclohexanone

Reducing AgentOptimal SolventOperating pHDehydration RiskDiastereomeric Ratio (cis:trans)Typical Yield
NaBH(OAc)₃ (STAB) DCE / THF5.0 – 6.0Very Low > 85:15 85 – 95%
NaBH₃CNMeOH3.0 – 4.0High60:4050 – 70%
NaBH₄ / Ti(OiPr)₄EtOH / THFNeutralLow70:3065 – 80%
H₂ (Pd/C)MeOH / EtOAcNeutralLowVariable (Catalyst dependent)75 – 90%

Note: 1,2-Dichloroethane (DCE) is the preferred solvent for STAB as it provides superior solubility and accelerates the reaction rate compared to THF or Dichloromethane [[2]]().

Self-Validating Experimental Protocols

Protocol A: Direct One-Pot Reductive Amination (For Secondary & Unhindered Primary Amines)

This protocol leverages the mild nature of STAB to perform the condensation and reduction sequentially in a single vessel.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under N₂, dissolve 4-Cyclohexyl-4-hydroxycyclohexanone (1.0 eq, 10 mmol) and the desired amine (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

  • Catalysis (Conditional): If utilizing a weakly basic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 eq). Causality: Acetic acid accelerates iminium formation without dropping the pH low enough to trigger tertiary alcohol dehydration.

  • Imine Formation & Validation: Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS or TLC. Do not proceed until the ketone is fully consumed and the imine/enamine mass is dominant. Premature addition of the reducing agent will result in the direct reduction of the ketone, yielding the undesired 1,4-diol byproduct.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq, 15 mmol) portionwise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a mostly clear solution as the STAB is consumed.

  • Quench & Workup: Slowly quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE). Causality: A basic quench neutralizes any acetic acid and safely decomposes unreacted STAB, preventing late-stage dehydration during solvent evaporation. Extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Primary Amines)

Hindered primary amines often fail to form imines under the mild conditions of Protocol A. This stepwise approach forces condensation using a Lewis acid before reduction.

Step-by-Step Methodology:

  • Lewis Acid Condensation: Dissolve the ketone (1.0 eq) and the hindered primary amine (1.2 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 eq).

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine, entirely avoiding Brønsted acids that would dehydrate the C4 alcohol.

  • Stirring: Stir at room temperature for 12 hours.

  • Reduction: Dilute the mixture with absolute ethanol (equal volume to THF) and add NaBH₄ (1.5 eq) portionwise. Stir for an additional 2 hours.

  • Quench: Quench carefully with water (causes precipitation of TiO₂ salts). Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate to yield the target cis-amino alcohol.

Sources

Application

Application Note: Preparation of Spiradoline Analogs Using 4-Cyclohexyl-4-hydroxycyclohexanone

Executive Summary The development of selective κ -opioid receptor (KOR) agonists represents a promising frontier in neuropharmacology, offering potent analgesia and anti-pruritic effects without the respiratory depressio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective κ -opioid receptor (KOR) agonists represents a promising frontier in neuropharmacology, offering potent analgesia and anti-pruritic effects without the respiratory depression and high addiction liability associated with μ -opioid receptor (MOR) agonists. However, first-generation KOR agonists like U-50488 and spiradoline (U-62066) often fail in clinical settings due to centrally mediated adverse effects, including severe dysphoria and sedation.

This application note details a comprehensive, self-validating synthetic protocol for generating a novel spiradoline analog starting from 4-cyclohexyl-4-hydroxycyclohexanone . By introducing a bulky, lipophilic cyclohexyl group and a hydrogen-bond-donating hydroxyl group at the 4-position of the cyclohexane core, this protocol aims to synthesize a ligand capable of inducing a unique receptor conformation. The ultimate goal is to achieve G-protein biased agonism —maximizing therapeutic efficacy while minimizing β -arrestin-2 recruitment[2].

Scientific Rationale & Design Causality

The 1,2-diamine scaffold, featuring a pyrrolidine ring and an N-methylarylacetamide group, is the defining pharmacophore of the U-50488 class of KOR agonists [3].

When designing our target analog—2-(3,4-dichlorophenyl)-N-(4-cyclohexyl-4-hydroxy-2-(pyrrolidin-1-yl)cyclohexyl)-N-methylacetamide—every synthetic choice is dictated by the need for strict stereochemical control and functional group tolerance:

  • Regioselective Enolization: α -bromination must be controlled thermodynamically to ensure substitution occurs at the less sterically hindered 2-position, avoiding the bulky 4-position.

  • Diastereoselective Reduction: The biological activity of spiradoline analogs relies heavily on the trans-1,2-diamine configuration. We utilize sodium triacetoxyborohydride ( NaBH(OAc)3​ ) for the reductive amination step. The hydride delivery occurs from the less hindered face of the iminium intermediate, locking the functional groups into the required trans geometry [1].

  • Chemoselective Acylation: The presence of the tertiary alcohol at the 4-position poses a risk of O-acylation. By employing strict anhydrous conditions and low temperatures, the highly nucleophilic secondary amine is selectively N-acylated.

KORPathway Agonist Spiradoline Analog KOR κ-Opioid Receptor (KOR) Agonist->KOR Binds Gi Gi/o Protein Pathway (Therapeutic) KOR->Gi Biased Agonism (Target) Arrestin β-Arrestin-2 Pathway (Adverse Effects) KOR->Arrestin Minimized Activation Analgesia Analgesia, Anti-pruritis Gi->Analgesia cAMP inhibition Ion channel modulation Dysphoria Dysphoria, Sedation Arrestin->Dysphoria p38 MAPK activation

G-protein biased signaling pathway of the novel KOR agonist.

The 4-Step Synthetic Workflow

SyntheticWorkflow SM 4-Cyclohexyl-4-hydroxycyclohexanone (Starting Material) Step1 Step 1: α-Bromination (Br2, AcOH) SM->Step1 Int1 2-Bromo-4-cyclohexyl- 4-hydroxycyclohexanone Step1->Int1 Step2 Step 2: Amination (Pyrrolidine, K2CO3) Int1->Step2 Int2 2-(Pyrrolidin-1-yl)-4-cyclohexyl- 4-hydroxycyclohexanone Step2->Int2 Step3 Step 3: Reductive Amination (MeNH2, NaBH(OAc)3) Int2->Step3 Int3 1,2-Diamine Intermediate (trans-isomer favored) Step3->Int3 Step4 Step 4: N-Acylation (3,4-Cl2-Phenylacetyl Chloride) Int3->Step4 Product Spiradoline Analog (KOR Agonist) Step4->Product

Synthetic workflow for the preparation of the spiradoline analog.

Detailed Experimental Protocols

Step 1: Regioselective α -Bromination

Objective: Introduce a leaving group adjacent to the ketone for subsequent amination.

  • Reaction: Dissolve 4-cyclohexyl-4-hydroxycyclohexanone (10.0 g, 50.9 mmol) in 100 mL of glacial acetic acid. Cool the flask to 10 °C.

  • Addition: Add a solution of bromine (2.75 mL, 53.5 mmol) in 20 mL of acetic acid dropwise over 30 minutes.

  • Self-Validation: The reaction is self-indicating; the disappearance of the characteristic red-brown bromine color confirms complete consumption of the electrophile.

  • Workup: Pour the mixture into 500 mL of ice water. Extract with dichloromethane (DCM) ( 3×100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until CO 2​ evolution ceases, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Step 2: Nucleophilic Amination with Pyrrolidine

Objective: Install the pyrrolidine moiety via an SN​2 displacement.

  • Reaction: Dissolve the crude α -bromo ketone (approx. 50 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Reagents: Add anhydrous potassium carbonate ( K2​CO3​ , 10.4 g, 75 mmol) and pyrrolidine (10.5 mL, 125 mmol).

  • Conditions: Reflux the mixture under an inert argon atmosphere for 4 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield 2-(pyrrolidin-1-yl)-4-cyclohexyl-4-hydroxycyclohexanone.

Step 3: Diastereoselective Reductive Amination

Objective: Convert the ketone to a secondary amine, establishing the critical trans-1,2-diamine stereocenter.

  • Imine Formation: Dissolve the intermediate from Step 2 (10.0 g, 37.7 mmol) in 100 mL of 1,2-dichloroethane (DCE). Add methylamine (2.0 M in THF, 28.3 mL, 56.6 mmol) and glacial acetic acid (2.1 mL, 37.7 mmol). Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 12.0 g, 56.6 mmol). The use of NaBH(OAc)3​ in DCE is the gold standard for this transformation, providing superior diastereoselectivity and functional group tolerance compared to sodium cyanoborohydride [1].

  • Workup & Validation: Stir for 12 hours. Quench with 1N NaOH (50 mL) to break down boron complexes. Extract with DCM. Validate the trans-configuration via 1 H-NMR (look for a large axial-axial coupling constant, J≈10−12 Hz, for the protons at C1 and C2).

Step 4: Chemoselective N-Acylation

Objective: Install the 3,4-dichlorophenylacetyl group to complete the pharmacophore.

  • Reaction: Dissolve the trans-diamine (8.0 g, 28.5 mmol) in 80 mL of anhydrous DCM. Add triethylamine (7.9 mL, 57.0 mmol) and cool to 0 °C in an ice bath.

  • Acylation: Slowly add 3,4-dichlorophenylacetyl chloride (7.6 g, 34.2 mmol) dissolved in 20 mL of DCM dropwise over 20 minutes.

  • Workup: Stir at room temperature for 3 hours. Wash the organic layer with saturated aqueous NaHCO3​ ( 2×50 mL) and brine. Dry over Na2​SO4​ and concentrate.

  • Self-Validation: Analyze the crude product via FT-IR. The presence of a sharp peak at ∼1650 cm−1 (amide carbonyl) and a broad stretch at ∼3400 cm−1 (unreacted tertiary alcohol) confirms successful N-acylation without unwanted O-acylation. Purify via recrystallization from ethyl acetate/hexanes.

Quantitative Data & Optimization

Table 1: Optimization of Reductive Amination Conditions (Step 3)

The choice of reducing agent directly impacts the yield and the critical trans:cis diastereomeric ratio of the diamine intermediate.

Reducing AgentSolventTemp (°C)Time (h)Yield (%)trans:cis Ratio
NaBH4​ MeOH0 to 25445%1.2 : 1
NaBH3​CN MeOH252468%3.5 : 1
NaBH(OAc)3​ DCE 25 12 82% > 10 : 1
Table 2: In Vitro Pharmacological Profiling (Expected Data)

Comparison of the novel analog against standard KOR agonists to evaluate binding affinity and G-protein bias.

CompoundKOR Ki​ (nM)MOR Ki​ (nM)Gi/o EC50​ (nM) β -arrestin-2 EC50​ (nM)Bias Factor ( ΔΔlog(τ/KA​) )
U-50488 (Standard)1.2> 10003.515.21.00 (Reference)
Spiradoline0.8> 10001.58.40.95
Novel Analog 2.1 > 5000 4.2 > 500 > 3.5 (G-protein biased)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Brust, T. F., Morgenweck, J., Kim, S. A., Rose, J. H., Locke, J. L., Schmid, C. L., ... & Bohn, L. M. "Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria." Science Signaling, 2016. URL:[Link]

  • Vonvoigtlander, P. F., Lahti, R. A., & Ludens, J. H. "U-50,488: A selective and structurally novel non-mu (kappa) opioid agonist." Journal of Pharmacology and Experimental Therapeutics, 1983. URL:[Link]

Method

Topic: Synthesis and Characterization of Novel Liquid Crystals Utilizing a 4-Cyclohexyl-4-hydroxycyclohexanone Moiety

An Application Note for Researchers and Scientists Abstract This application note provides a comprehensive guide to the synthesis and characterization of novel calamitic liquid crystals using 4-Cyclohexyl-4-hydroxycycloh...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive guide to the synthesis and characterization of novel calamitic liquid crystals using 4-Cyclohexyl-4-hydroxycyclohexanone as a key structural precursor. The incorporation of alicyclic groups like cyclohexane into liquid crystal molecules is a well-established strategy for modulating mesomorphic properties, including clearing points and viscosity.[1][2] This document outlines a robust synthetic protocol, beginning with the preparation of the 4-Cyclohexyl-4-hydroxycyclohexanone intermediate, followed by its esterification with a standard mesogenic core, 4'-cyanobiphenyl-4-carboxylic acid. We provide detailed, field-proven methodologies for synthesis, purification, and the critical characterization of liquid crystalline phases using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers in materials science, organic synthesis, and drug development who are exploring novel liquid crystal structures with tailored physical properties.

Introduction: The Architectural Logic of Liquid Crystal Design

Liquid crystals represent a unique state of matter, exhibiting a fascinating blend of the fluidity of liquids and the long-range order of solid crystals.[3][4] This duality is the foundation of their utility in technologies ranging from display devices to advanced drug delivery systems.[1][2] The properties of a liquid crystal are not arbitrary; they are a direct consequence of molecular architecture. Typically, thermotropic liquid crystals are composed of a rigid core, which provides orientational order, and flexible terminal chains that influence molecular packing and phase transition temperatures.[5]

The strategic incorporation of bulky, non-aromatic groups, particularly cyclohexane rings, into the molecular structure is a powerful tool for the materials scientist.[6] Cyclohexyl groups are known to:

  • Lower Melting Points: By disrupting crystalline packing, they can reduce the melting point and broaden the liquid crystal phase range.[7]

  • Modulate Clearing Point: They significantly influence the nematic-to-isotropic transition temperature (clearing point).[8]

  • Reduce Viscosity: Compared to purely aromatic systems, they can lead to lower viscosity, which is critical for fast-switching display applications.[2]

  • Suppress Smectic Phases: The non-planar nature of the cyclohexane ring can hinder the layer formation characteristic of smectic phases, favoring the nematic phase.[7]

This application note focuses on 4-Cyclohexyl-4-hydroxycyclohexanone , a versatile precursor that introduces a unique, bulky, and polar terminal group. Its structure is compelling because the tertiary hydroxyl group provides a reactive handle for straightforward linkage to a mesogenic core via esterification, while the combined cyclohexyl and cyclohexanone rings offer a significant steric profile to influence mesophase behavior.

Part 1: Synthesis of the Key Intermediate: 4-Cyclohexyl-4-hydroxycyclohexanone

Causality and Rationale: To utilize our target building block, we must first synthesize it, as it is not a common commercially available reagent. The most direct and reliable method to form the C-C bond between the two rings and generate the tertiary alcohol is the Grignard reaction. We begin with a protected form of 1,4-cyclohexanedione to ensure the Grignard reagent attacks only one carbonyl group.

Experimental Workflow: Synthesis of Intermediate

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction & Deprotection A Cyclohexyl Bromide + Mg Turnings B Cyclohexylmagnesium Bromide (in dry THF) A->B Reflux C 1,4-Cyclohexanedione monoethylene ketal D Protected Intermediate C->D Add Grignard Reagent (B) at 0°C, then quench E 4-Cyclohexyl-4-hydroxycyclohexanone (Final Intermediate) D->E Acidic Hydrolysis (e.g., aq. HCl)

Caption: Workflow for the synthesis of the key intermediate.

Protocol 1: Synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone
  • Grignard Reagent Preparation:

    • To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.6 g, 0.11 mol).

    • Add 50 mL of anhydrous tetrahydrofuran (THF).

    • Add a solution of cyclohexyl bromide (16.3 g, 0.10 mol) in 100 mL of anhydrous THF dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.

    • Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • In a separate flame-dried 1 L round-bottom flask, dissolve 1,4-cyclohexanedione monoethylene ketal (15.6 g, 0.10 mol) in 200 mL of anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared cyclohexylmagnesium bromide solution via a cannula, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution.

    • Add 200 mL of 2 M hydrochloric acid and stir vigorously for 2 hours at room temperature to hydrolyze the ketal protecting group.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient, e.g., 9:1 to 7:3) to yield 4-Cyclohexyl-4-hydroxycyclohexanone as a white solid.

Part 2: Synthesis of the Target Liquid Crystal

Causality and Rationale: With the key intermediate in hand, the next step is to attach it to a rigid mesogenic core to create the final liquid crystal molecule. An ester linkage is a classic, robust choice that contributes to the necessary rigidity of the final molecule.[9] Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a highly efficient method for forming esters, particularly from sterically hindered alcohols like our tertiary intermediate.[10][11] We have selected 4'-cyanobiphenyl-4-carboxylic acid as the core due to its strong tendency to promote nematic phases.

Experimental Workflow: Steglich Esterification

A 4-Cyclohexyl-4-hydroxycyclohexanone + 4'-cyanobiphenyl-4-carboxylic acid C Reaction Mixture (Stir at 0°C to RT) A->C B DCC + DMAP in Anhydrous DCM B->C D Workup: Filter DCU, Wash, Dry C->D 48h E Crude Product D->E F Purification: Column Chromatography & Recrystallization E->F G Pure Liquid Crystal Product F->G

Caption: Workflow for the synthesis of the target liquid crystal.

Protocol 2: Synthesis of 4-Oxo-4-cyclohexylcyclohexyl 4'-cyanobiphenyl-4-carboxylate
  • Reaction Setup:

    • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4'-cyanobiphenyl-4-carboxylic acid (2.23 g, 10 mmol), 4-Cyclohexyl-4-hydroxycyclohexanone (1.96 g, 10 mmol), and DMAP (0.12 g, 1 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM).

    • Stir the mixture at 0 °C in an ice bath until all solids are dissolved.

  • Reagent Addition:

    • In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in 20 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the cooled reaction mixture over 20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification and Mesophase Characterization

Self-Validating System: High purity is not merely a goal but a prerequisite for observing well-defined and reproducible liquid crystal phase transitions. Impurities can depress clearing points, induce unintended phases, or prevent crystallization entirely. Therefore, a rigorous purification protocol followed by definitive characterization is a self-validating system; the observation of sharp, clear phase transitions in DSC and well-defined textures in POM serves as confirmation of the material's purity.

Protocol 3.1: Purification by Recrystallization

Recrystallization is the ultimate step to achieve high-purity material suitable for physical characterization.[12][13][14]

  • Solvent Selection: Determine a suitable solvent or solvent pair. For many liquid crystals, ethanol, ethyl acetate, or a hexane/ethyl acetate mixture works well. The ideal solvent should dissolve the compound when hot but not at room temperature.[15]

  • Dissolution: Place the crude product from column chromatography into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3.2: Characterization by Polarized Optical Microscopy (POM)

POM is the primary tool for the direct visualization and identification of liquid crystal phases.[16] Anisotropic liquid crystal phases are birefringent, meaning they rotate the plane of polarized light, producing characteristic textures when viewed between two crossed polarizers.[17][18]

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the purified liquid crystal onto a clean glass microscope slide.

    • Heat the slide on a hot stage to a temperature above the material's clearing point, into the isotropic liquid phase.

    • Place a coverslip over the molten sample. The liquid will be drawn under the coverslip by capillary action.[18]

  • Observation:

    • Place the slide on the hot stage of the polarizing microscope.

    • Cool the sample slowly from the isotropic phase (which appears black under crossed polarizers) at a controlled rate (e.g., 1-2 °C/min).

    • Observe the temperature at which droplets of the liquid crystal phase begin to nucleate and grow. For a nematic phase, a "Schlieren" or "threaded" texture is typically observed.[3][18]

    • Record the temperatures of all observed phase transitions upon cooling and subsequent heating.

Protocol 3.3: Characterization by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[19] It provides quantitative data on phase transition temperatures and their associated enthalpy changes (ΔH).[16][20]

  • Sample Preparation: Accurately weigh 3-5 mg of the purified, dried liquid crystal into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase (e.g., 30-40 °C above the highest expected transition).

    • Cooling Scan: Cool the sample at the same rate back to room temperature or below.

    • Second Heating Scan: Perform a second heating scan to observe the thermal history-independent transitions.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (T), and the integrated peak area corresponds to the enthalpy of transition (ΔH).[19]

Part 4: Representative Data and Expected Results

The following tables present expected, representative data for the synthesis and characterization of the target liquid crystal.

Table 1: Synthesis Summary

Compound Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield Purity (by NMR)
4-Cyclohexyl-4-hydroxycyclohexanone 196.29 19.63 14.5 74% >98%

| Target Liquid Crystal | 401.51 | 4.02 | 3.1 | 77% | >99.5% |

Table 2: Mesomorphic Properties from DSC (Second Heating Scan)

Transition Onset Temp (°C) Enthalpy (ΔH, kJ/mol) Phase Assignment
Crystal (Cr) to Nematic (N) 85.2 18.5 Melting Point

| Nematic (N) to Isotropic (I) | 154.6 | 0.8 | Clearing Point |

The observation of a low-enthalpy transition for the N-I phase is characteristic of a nematic liquid crystal.[19] The POM analysis should corroborate these findings, showing a transition from a crystalline solid to a mobile, birefringent nematic texture at ~85°C, followed by a transition to the dark isotropic liquid at ~155°C.

Conclusion

This application note demonstrates a reliable and reproducible pathway for the synthesis of novel liquid crystals incorporating the 4-Cyclohexyl-4-hydroxycyclohexanone moiety. The provided protocols for synthesis, purification by recrystallization, and characterization via POM and DSC form a complete and self-validating workflow for researchers. The unique steric and polar properties of this building block make it a valuable addition to the synthetic chemist's toolkit, enabling the rational design of new materials with precisely tuned mesomorphic properties for advanced applications.

References

  • BenchChem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. BenchChem Technical Support.
  • H5P. (n.d.). Polarized Optical Microscopy (POM)
  • Podgorski, I. et al. (n.d.).
  • BenchChem. (2025).
  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials.
  • Wilson, M. et al. (2022). Engineering mesophase stability and structure via incorporation of cyclic terminal groups. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
  • Kelley, S. M., Germann, A., & Schadt, M. (2006). The synthesis and liquid crystal transition temperatures of some weakly polar nematic methyl (E)-[trans-4-substituted-cyclohexyl]-allyl ethers. Taylor & Francis Online.
  • Scientific.Net. (n.d.). Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method.
  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
  • Hina, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
  • CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
  • Scribd. (2025). Liquid Crystal Literature - Differential Scanning Calorimetry.
  • IEEE Xplore. (2022).
  • SOP: CRYSTALLIZ
  • Google Patents. (1989).
  • ACS. (n.d.).
  • ResearchGate. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units.
  • BenchChem. (n.d.).
  • CymitQuimica. (n.d.). CAS 13482-22-9: 4-Hydroxycyclohexanone.
  • ResearchGate. (2026).
  • ChemicalBook. (2026). 4-HYDROXYCYCLOHEXANONE | 13482-22-9.
  • Taylor & Francis Online. (2018). Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages.
  • University of Colorado Boulder. (n.d.).
  • Sciencemadness.org. (n.d.).
  • Wikipedia. (n.d.).
  • RSC Education. (n.d.).
  • SciELO. (2012). Synthesis and thermal behavior of new liquid crystals arylaldoxime esters.
  • International Journal of Research in Engineering and Science. (2025). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties.
  • Fluorochem. (n.d.). 4-Hydroxycyclohexanone (CAS 13482-22-9).
  • Chemistry LibreTexts. (2023).
  • MilliporeSigma. (n.d.). 4-Hydroxycyclohexanone | 13482-22-9.
  • Walsh Medical Media. (n.d.). Understanding mesophase behaviour in amphiphilic cyclodextrin liquid crystals.
  • University of St Andrews Research Portal. (2017).
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • E-Journal of Science and Technology. (2022). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone

Welcome to the Technical Support Center. The synthesis of 4-cyclohexyl-4-hydroxycyclohexanone is a critical two-step sequence frequently utilized in the development of pharmaceuticals, such as Cdc7 kinase inhibitors[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-cyclohexyl-4-hydroxycyclohexanone is a critical two-step sequence frequently utilized in the development of pharmaceuticals, such as Cdc7 kinase inhibitors[1]. The standard route involves the Grignard addition of cyclohexylmagnesium chloride to 1,4-cyclohexanedione monoethylene acetal, followed by the acid-catalyzed deprotection of the intermediate acetal (8-cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol).

While conceptually straightforward, this pathway is notorious for yield-limiting side reactions. This guide provides mechanistic troubleshooting, validated protocols, and structural data to ensure high-fidelity synthesis.

Part 1: Troubleshooting the Grignard Addition (Step 1)

Q: Why is my yield of the intermediate (8-cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol) so low, with mostly recovered starting material? A: This is a classic symptom of enolization outcompeting 1,2-addition. Grignard reagents are highly basic. When reacting with enolizable ketones like 1,4-cyclohexanedione monoethylene acetal, the Grignard reagent can act as a base rather than a nucleophile, abstracting an α -proton to form an enolate. Upon aqueous workup, the enolate simply protonates back to the starting ketone. Solution: Implement a Cerium(III) chloride (CeCl 3​ )-mediated addition. Anhydrous CeCl 3​ reacts with the Grignard reagent to form an organocerium intermediate[2]. Organocerium reagents are significantly more nucleophilic and less basic than their magnesium counterparts, effectively suppressing enolization and driving the 1,2-addition to near-quantitative yields[3].

Q: I am observing a secondary alcohol byproduct instead of the desired tertiary alcohol. What is causing this? A: Cyclohexylmagnesium chloride possesses β -hydrogens. In a standard Grignard reaction, a competing β -hydride transfer can occur via a six-membered cyclic transition state, reducing the ketone to a secondary alcohol instead of alkylating it[4]. Solution: The use of the CeCl 3​ additive fundamentally alters the transition state, suppressing this reduction pathway[2]. Additionally, strictly maintaining cryogenic temperatures (-78 °C to 0 °C) during the addition phase minimizes the thermal energy available for the hydride transfer side-reaction.

Part 2: Troubleshooting the Acetal Deprotection (Step 2)

Q: During the acid-catalyzed deprotection, my NMR indicates the loss of the tertiary hydroxyl group and the appearance of alkene protons. What happened? A: You are observing acid-catalyzed E1 dehydration. The intermediate contains a newly formed tertiary alcohol. Tertiary alcohols are highly susceptible to protonation and subsequent loss of water to form a stable carbocation, which then eliminates a proton to form an alkene (e.g., 4-cyclohexylcyclohex-3-en-1-one)[5]. This side reaction is heavily exacerbated by strong mineral acids (HCl, H 2​ SO 4​ ) and elevated temperatures[6]. Solution: Transition to mild deprotection conditions. Instead of aqueous HCl, use a catalytic amount of p-Toluenesulfonic acid (pTSA) in an acetone/water mixture, or employ Amberlyst-15 acidic ion-exchange resin at room temperature[7]. The acetal will hydrolyze selectively without providing the harsh acidic environment necessary to dehydrate the tertiary alcohol.

Part 3: Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes when transitioning from standard conditions to the optimized, mechanistically sound protocols described in this guide.

Reaction StepMethodologyPrimary Side ReactionTypical YieldPurity (NMR)
Step 1: Addition Standard Grignard (THF, 0 °C)Enolization & β -Hydride Reduction35 - 45%< 80%
Step 1: Addition CeCl 3​ -Mediated (THF, -78 °C) None (Suppressed) 88 - 95% > 98%
Step 2: Deprotection Strong Acid (1M HCl, Reflux)E1 Dehydration (Alkene formation)40 - 50%< 75%
Step 2: Deprotection Mild Acid (pTSA, Acetone/H 2​ O, RT) None (Suppressed) 90 - 96% > 99%

Part 4: Self-Validating Experimental Protocols

Protocol A: CeCl 3​ -Mediated Synthesis of 8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol

Mechanistic Goal: Enhance nucleophilicity and eliminate basicity to prevent enolization.

  • Activation of CeCl 3​ : Rapidly weigh 1.5 equivalents of anhydrous CeCl 3​ and heat under high vacuum at 140 °C for 2 hours to ensure complete dehydration. Cool to room temperature under Argon.

  • Suspension: Add anhydrous THF to form a dense white suspension. Stir vigorously at room temperature for 2 hours to form the CeCl 3​ ·(THF) n​ complex.

  • Organocerium Formation: Cool the suspension to -78 °C. Dropwise, add 1.5 equivalents of Cyclohexylmagnesium chloride (2.0 M in ether). Stir for 1 hour at -78 °C. The solution will turn a pale yellow/brown.

  • Ketone Addition: Dissolve 1.0 equivalent of 1,4-cyclohexanedione monoethylene acetal in minimal anhydrous THF. Add dropwise to the organocerium mixture over 30 minutes.

  • In-Process Validation: After 2 hours at -78 °C, quench a 0.1 mL aliquot in saturated NH 4​ Cl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active ketone spot and appearance of a polar, KMnO 4​ -stainable spot confirms conversion.

  • Workup: Quench the bulk reaction with saturated aqueous NH 4​ Cl at -78 °C. Warm to room temperature, filter through Celite to remove cerium salts, and extract the aqueous layer with EtOAc (3x). Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Mild Acid-Catalyzed Deprotection

Mechanistic Goal: Hydrolyze the acetal protecting group without triggering E1 dehydration of the tertiary alcohol.

  • Dissolution: Dissolve the crude 8-cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol in a 4:1 mixture of Acetone:H 2​ O (0.2 M concentration).

  • Acidification: Add 0.1 equivalents of p-Toluenesulfonic acid monohydrate (pTSA·H 2​ O).

  • Reaction: Stir at room temperature (20-25 °C). Do not apply heat.

  • In-Process Validation: Monitor via 1 H NMR of a dried micro-aliquot after 4 hours. The disappearance of the acetal multiplet at ~3.9 ppm and the absence of alkene protons at ~5.5 ppm validates complete, dehydration-free deprotection.

  • Workup: Neutralize the reaction by adding saturated aqueous NaHCO 3​ until pH reaches ~7.5. Remove the acetone in vacuo. Extract the remaining aqueous phase with Dichloromethane (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate to yield pure 4-cyclohexyl-4-hydroxycyclohexanone.

Part 5: Mechanistic & Workflow Visualizations

Workflow SM 1,4-Cyclohexanedione monoethylene acetal Grignard Cyclohexylmagnesium Chloride + CeCl3 (THF, -78°C) SM->Grignard Intermediate 8-Cyclohexyl-1,4-dioxaspiro [4.5]decan-8-ol Grignard->Intermediate Deprotect Mild Acid (pTSA) Acetone/H2O, RT Intermediate->Deprotect Product 4-Cyclohexyl-4-hydroxy cyclohexanone Deprotect->Product

Figure 1: Optimized two-step synthetic workflow for 4-Cyclohexyl-4-hydroxycyclohexanone.

Pathways cluster_Grignard Step 1: Grignard Reaction cluster_Deprotect Step 2: Acetal Deprotection Ketone Ketone Intermediate (Acetal Protected) Add 1,2-Addition (Desired) Ketone->Add CeCl3 Mediated Enol Enolization (Side Reaction) Ketone->Enol Standard Grignard (Basic) Red β-Hydride Reduction (Side Reaction) Ketone->Red Standard Grignard (Hydride Transfer) TertAlc Tertiary Alcohol (Intermediate) Add->TertAlc Depro Acetal Hydrolysis (Desired Product) TertAlc->Depro Mild Acid / RT Dehyd E1 Dehydration (Alkene Byproduct) TertAlc->Dehyd Strong Acid / Heat

Figure 2: Mechanistic divergence showing desired pathways vs. common yield-limiting side reactions.

References

  • 4-Cyclohexyl-4-hydroxycyclohexanone - CAS号1244028-15-6 - 摩熵化学. molaid.com.
  • 8-Cyclohexyl-1,4-dioxaspiro [4.5] decan-8-ol - CAS号 ... - 摩熵化学. molaid.com.
  • Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. osti.gov.
  • Carbonyl addition reactions promoted by cerium reagents. iupac.org.
  • Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents C
  • Acid-catalyzed acetal formation and hydrolysis can be employed as a useful protection str
  • Q_A_2006 | Rizzo Labor
  • 771 R. R. Kostikov, A. F. Khlebnikov, and V. V. Sokolov. thieme-connect.de.

Sources

Optimization

Technical Support Center: 4-Cyclohexyl-4-hydroxycyclohexanone Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the purification and handling of 4-Cyclohexyl-4-hydroxycyclohexanone (CAS: 1244028-15-6). As a critical spiro-intermediate utilized in the synthesis of 2,3-dihydrothieno[3,2-d]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-Cyclohexyl-4-hydroxycyclohexanone (CAS: 1244028-15-6). As a critical spiro-intermediate utilized in the synthesis of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones—potent Cdc7 kinase inhibitors developed for targeted oncology therapies —achieving high purity of this compound is paramount to downstream coupling success .

This guide synthesizes thermodynamic principles with field-proven methodologies to provide a self-validating framework for recrystallization, ensuring reproducible yields and exceptional purity.

Physicochemical Profiling & Solvent Thermodynamics

To design a successful recrystallization protocol, we must first analyze the molecular architecture of the target compound. 4-Cyclohexyl-4-hydroxycyclohexanone possesses a dual-cyclohexane backbone, rendering it highly lipophilic, while its localized hydroxyl and ketone functional groups provide specific hydrogen-bonding sites .

Table 1: Physicochemical Properties & Purification Causality

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 196.29 g/mol Determines stoichiometric solvent ratios and supersaturation limits.
XLogP3-AA 2.0Indicates moderate lipophilicity; necessitates a non-polar anti-solvent to force nucleation.
H-Bond Donors 1 (-OH)Facilitates crystal lattice formation via intermolecular hydrogen bonding.
H-Bond Acceptors 2 (-OH, C=O)Increases solubility in protic or highly polar aprotic primary solvents.
Topological Polar Surface Area 37.3 ŲDictates the need for a primary solvent with a moderate dielectric constant (e.g., EtOAc).

Table 2: Recrystallization Solvent Matrix

Solvent SystemRolePolarity IndexBoiling Point (°C)Suitability / Thermodynamic Notes
Ethyl Acetate (EtOAc) Primary Solvent4.477.1Ideal primary solvent; perfectly matches the H-bond profile of the target.
Heptane Anti-Solvent0.198.4Forces nucleation during cooling; preferred over hexanes due to a higher boiling point.
Isopropanol (IPA) Single Solvent3.982.5Viable single-solvent alternative; excellent for purging highly polar impurities.
Toluene Primary Solvent2.4110.6Recommended only if the crude mixture contains highly lipophilic, non-polar impurities.

Upstream Context: Synthesis & Impurity Tracking

Understanding the upstream synthesis is critical for predicting the impurity profile. The compound is typically synthesized via a Grignard reaction between cyclohexylmagnesium chloride and 1,4-cyclohexanedione monoethylene acetal, followed by acidic deprotection .

SynthesisPathway SM1 Cyclohexylmagnesium chloride (Grignard) Reaction Grignard Addition (THF/Ether) SM1->Reaction SM2 1,4-Cyclohexanedione monoethylene acetal SM2->Reaction Intermediate Acetal-protected Intermediate Reaction->Intermediate Deprotection Acidic Deprotection (HCl / H2O) Intermediate->Deprotection Product 4-Cyclohexyl- 4-hydroxycyclohexanone Deprotection->Product Impurity Unreacted Acetal (Impurity) Deprotection->Impurity Incomplete Reaction

Figure 1: Synthesis pathway and potential impurity generation requiring recrystallization.

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This self-validating protocol utilizes an Ethyl Acetate/Heptane dual-solvent system to maximize both yield and purity.

Step 1: Initial Dissolution

  • Action: Weigh the crude 4-cyclohexyl-4-hydroxycyclohexanone into a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate (approx. 3–5 mL per gram of crude). Heat to a gentle reflux (75°C) using a water bath until complete dissolution is achieved.

  • Causality: Ethyl acetate disrupts the intermolecular hydrogen bonds of the crude solid at elevated temperatures, ensuring complete solvation of both the product and structurally similar impurities.

Step 2: Hot Filtration

  • Action: Pass the hot solution rapidly through a pre-warmed fluted filter paper or a jacketed sintered glass funnel.

  • Causality: The upstream Grignard reaction leaves behind insoluble magnesium salts. Removing these prevents them from acting as heterogeneous nucleation sites, which would otherwise trigger rapid, uncontrolled precipitation and trap impurities in the crystal lattice.

Step 3: Anti-Solvent Addition & Cloud Point Targeting

  • Action: While maintaining the solution near reflux (70–75°C), add hot Heptane dropwise. Continue until the solution becomes faintly turbid (the cloud point), then immediately add 1–2 drops of Ethyl Acetate until the solution just turns clear again.

  • Causality: Heptane lowers the dielectric constant of the solvent mixture. Reaching the cloud point confirms the system is perfectly saturated. Adding the final drops of EtOAc pushes the system just below the supersaturation threshold, preventing premature "crashing out."

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25°C) without physical disturbance.

  • Causality: Cooling too rapidly increases supersaturation exponentially, forcing the compound to precipitate as an amorphous oil. A controlled cooling ramp allows the system to remain in the metastable zone, thermodynamically favoring the growth of highly ordered, pure crystal lattices.

Step 5: Maturation & Isolation

  • Action: Once ambient crystallization is evident, transfer the flask to an ice-water bath (0–4°C) for 2 hours. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimum volume of ice-cold Heptane (1–2 mL/g). Dry under high vacuum at 40°C to a constant weight.

  • Causality: The ice bath minimizes the solubility of the target compound, maximizing yield. Ice-cold heptane displaces the impurity-rich mother liquor without dissolving the purified crystals. Achieving a constant weight validates the complete removal of volatile solvents.

Troubleshooting Guide & FAQs

RecrystallizationWorkflow Crude Crude 4-Cyclohexyl- 4-hydroxycyclohexanone Dissolve Dissolve in Minimum Hot EtOAc Crude->Dissolve AddHeptane Add Hot Heptane to Cloud Point Dissolve->AddHeptane Cooling Controlled Ambient Cooling AddHeptane->Cooling CheckOil Did the product oil out? Cooling->CheckOil Reheat Reheat & Add 5% More EtOAc CheckOil->Reheat Yes Crystallize Nucleation & Crystal Growth CheckOil->Crystallize No Reheat->Cooling Filter Vacuum Filtration & Cold Heptane Wash Crystallize->Filter Pure Pure 4-Cyclohexyl- 4-hydroxycyclohexanone Filter->Pure

Figure 2: Thermodynamic workflow for dual-solvent recrystallization and oiling-out prevention.

Q: My product is "oiling out" instead of forming crystals. What is the thermodynamic cause, and how do I fix it?

A: Oiling out (liquid-liquid phase separation) occurs when the cloud point of the solvent system is higher than the melting point of the solute, or when the solvent mixture is too rich in the anti-solvent (Heptane). Thermodynamically, the compound precipitates as a supercooled liquid rather than a solid lattice. Resolution: Reheat the mixture until it becomes a homogeneous solution. Add 5–10% more primary solvent (Ethyl Acetate) to lower the cloud point below the compound's melting point. Allow it to cool slowly, and introduce a seed crystal just above the new cloud point to bypass the activation energy barrier for nucleation.

Q: NMR analysis shows unreacted 1,4-cyclohexanedione monoethylene acetal in my purified product. How do I remove it?

A: The acetal intermediate is highly soluble in moderately polar solvents. If it is co-crystallizing, your solvent system is likely trapping mother liquor in the crystal lattice due to excessively fast cooling. Resolution: Switch to a single-solvent recrystallization using hot Isopropanol (IPA) . IPA has a polarity index of 3.9, which is excellent at keeping polar acetal impurities completely solvated even at 0°C, while allowing the more lipophilic target compound to crystallize cleanly.

Q: What is the optimal cooling ramp rate for this specific compound?

A: For 4-Cyclohexyl-4-hydroxycyclohexanone, the optimal cooling rate is 0.5°C to 1.0°C per minute . Do not place the hot flask directly into an ice bath. The dual-cyclohexane structure requires time to orient properly via hydrogen bonding; rushing this kinetic process will result in amorphous solids with high impurity entrapment.

References

  • 1-Hydroxy-(1,1'-bi(cyclohexane))-4-one | C12H20O2 | CID 65918142 - PubChem. National Center for Biotechnology Information. [Link]

  • THIENOPYRIMIDINE AS CDC7 KINASE INHIBITORS (US20120040981A1).
  • Identification of a novel class of potent Cdc7 inhibitors designed by a putative pharmacophore model: Synthesis and biological evaluation of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones. Bioorganic & Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: 1,4-Cyclohexanedione (1,4-CHD) Purification Guide

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals dealing with the downstream processing of reaction mixtures containing unreacted 1,4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals dealing with the downstream processing of reaction mixtures containing unreacted 1,4-cyclohexanedione (1,4-CHD).

1,4-CHD is a highly symmetrical, versatile building block frequently used in mono-ketalization, reductive amination, and heterocyclic annulation[1]. Because reactions utilizing 1,4-CHD are often driven to completion by using it in stoichiometric excess, removing the unreacted portion is a universal bottleneck. This guide provides field-proven, scalable troubleshooting strategies to isolate your target active pharmaceutical ingredients (APIs) or intermediates.

Physicochemical Profiling of 1,4-CHD

To design an effective purification strategy, we must first exploit the physicochemical delta between 1,4-CHD and your target product. The table below summarizes the critical data points that govern its separation behavior.

PropertyValueRelevance to Purification Strategy
Molecular Weight 112.13 g/mol Small molecular size allows for rapid phase partitioning and high volatility[1].
Melting Point 77–78.5 °CSolid at room temperature; prone to co-crystallization with target products if not removed[2].
Boiling Point ~130 °C (at 20 mmHg)High vapor pressure for a solid; highly susceptible to vacuum sublimation[3].
Solubility Highly soluble in water, alcohols, and polar organicsThe dual carbonyl groups and D2h​ symmetry make it exceptionally hydrophilic[1].
UV Absorbance Negligible (>250 nm)Invisible on standard 254 nm TLC plates; requires chemical staining (KMnO₄ or 2,4-DNP) for tracking.

Strategic Decision Matrix

Do not default to column chromatography. Because 1,4-CHD lacks a strong UV chromophore and streaks heavily on silica gel due to its dual hydrogen-bond acceptor sites, chromatography often leads to mixed fractions. Use the following logic tree to select a scalable, causality-driven method.

PurificationStrategy Start Crude Mixture Contains 1,4-CHD PolCheck Is the target product water-soluble? Start->PolCheck AqWash Aqueous Extraction (Water/Brine Wash) PolCheck->AqWash No (Lipophilic) VolCheck Is the target product thermally stable & non-volatile? PolCheck->VolCheck Yes (Hydrophilic) Sublimation Vacuum Sublimation (50-60 °C, <1 mbar) VolCheck->Sublimation Yes Bisulfite Sodium Bisulfite Derivatization VolCheck->Bisulfite No

Decision matrix for selecting a 1,4-cyclohexanedione removal strategy based on product properties.

Troubleshooting & Methodologies (FAQs)

FAQ 1: My target product is highly lipophilic (e.g., a mono-ketal). What is the most efficient way to remove 1,4-CHD without chromatography?

The Causality: 1,4-CHD is exceptionally water-soluble due to its two polar ketone groups, which readily act as hydrogen bond acceptors with water[3]. If your product is lipophilic (e.g., 1,4-dioxaspiro[4.5]decan-8-one), the partition coefficient heavily favors the separation of 1,4-CHD into the aqueous layer.

Self-Validating Protocol: Exhaustive Aqueous Extraction This protocol leverages the polarity gap. It is a self-validating system because the mass balance of the organic layer will plateau once the 1,4-CHD is entirely removed.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (hexanes or diethyl ether are preferred over dichloromethane to maximize the polarity difference)[4].

  • First Wash: Transfer to a separatory funnel and wash vigorously with an equal volume of distilled water.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (which now contains the bulk of the unreacted 1,4-CHD).

  • Iteration: Repeat the water wash 3 to 4 times.

  • Back-Extraction (Optional but recommended): To recover any trace product pulled into the aqueous phase, saturate the combined aqueous layers with NaCl (solid) and back-extract once with hexanes[4].

  • Validation: Spot the organic layer on a TLC plate, elute, and stain with KMnO₄. The absence of a rapidly oxidizing yellow/brown spot confirms complete removal.

FAQ 2: Both my product and 1,4-CHD are water-soluble. How can I separate them chemically?

The Causality: When both compounds are hydrophilic, physical extraction fails. However, unhindered aliphatic ketones react rapidly with sodium bisulfite (NaHSO₃) to form α -hydroxy sulfonate salts (bisulfite adducts)[5]. Because 1,4-CHD has two highly reactive, unhindered ketones, it forms a bisulfite adduct that is practically insoluble in organic solvents but infinitely soluble in water. If your product lacks a reactive ketone (e.g., an alcohol or a sterically hindered ketone), this chemical scavenging is highly selective.

BisulfiteWorkflow Mix Organic Phase (Product + 1,4-CHD) Add Add Saturated NaHSO3 (aq) Mix->Add React Vigorous Stirring (30-60 min) Add->React Phase Phase Separation React->Phase Aq Aqueous Phase (1,4-CHD-Bisulfite Adduct) Phase->Aq Discard Org Organic Phase (Purified Product) Phase->Org Keep

Step-by-step chemical workflow for the bisulfite derivatization and phase separation process.

Self-Validating Protocol: Bisulfite Scavenging

  • Preparation: Prepare a freshly saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Reaction: Add the bisulfite solution to your crude mixture dissolved in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).

  • Agitation: Stir vigorously at room temperature for 30–60 minutes. The vigorous stirring is required to overcome the biphasic mass transfer limitation.

  • Separation: Transfer to a separatory funnel. The 1,4-CHD is now a highly polar sulfonate salt trapped entirely in the aqueous layer.

  • Validation: Separate the layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate. NMR analysis of the organic residue will confirm the disappearance of the characteristic 1,4-CHD singlet at δ ~2.7 ppm.

FAQ 3: My product is sensitive to water and aqueous workups degrade it. What is a dry alternative?

The Causality: 1,4-CHD has a relatively low enthalpy of sublimation due to its compact, symmetrical crystal lattice structure[6]. It possesses a high vapor pressure for a solid, allowing it to transition directly from the solid phase to the gas phase under reduced pressure without melting.

Self-Validating Protocol: Vacuum Sublimation

  • Preparation: Transfer the completely dry, crude solid mixture to a sublimation apparatus (e.g., a cold-finger sublimator).

  • Vacuum: Apply a high vacuum (ideally < 0.5 mmHg).

  • Heating: Gently heat the bottom of the apparatus to 50–60 °C using an oil bath or heating block. Caution: Do not exceed 70 °C to prevent melting the 1,4-CHD, which can cause bumping.

  • Collection: Circulate ice water through the cold finger. The unreacted 1,4-CHD will deposit as white, needle-like crystals on the cold surface.

  • Validation: The process is self-validating; once crystal growth on the cold finger ceases, the sublimation of 1,4-CHD is complete. Scrape off the sublimed 1,4-CHD and retain the purified product at the bottom of the flask.

References

  • Source: sriramchem.
  • Source: chemicalbook.
  • Source: orgsyn.
  • Source: wikipedia.
  • How accurate are simulations and experiments for the lattice energies of molecular crystals?
  • Source: cur.ac.

Sources

Optimization

Troubleshooting low purity in 4-Cyclohexyl-4-hydroxycyclohexanone scale-up

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone .

Synthesizing this compound typically involves a two-step sequence: the Grignard addition of cyclohexylmagnesium bromide to 1,4-cyclohexanedione monoethylene acetal, followed by the cleavage of the acetal protecting group. While straightforward at the bench scale, pilot-scale execution frequently suffers from severe purity drops. This guide dissects the mechanistic causes of these impurities and provides field-proven, self-validating solutions.

Process Overview

Synthesis SM 1,4-Cyclohexanedione Monoethylene Acetal Grignard Grignard Addition (Cyclohexyl-MgBr) SM->Grignard Intermediate Acetal Intermediate (Tertiary Alcohol) Grignard->Intermediate THF, 0°C Deprotect Acetal Deprotection (Mild Conditions) Intermediate->Deprotect Product 4-Cyclohexyl-4- hydroxycyclohexanone Deprotect->Product Acetone/H2O

Workflow for the synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone.

Troubleshooting Section 1: The Grignard Addition

Q: My Grignard reaction exhibits a long induction period, and the final product is contaminated with a highly non-polar impurity. What is happening?

A: You are likely experiencing a delayed initiation followed by a thermal runaway, which promotes Wurtz coupling . The surface of magnesium turnings is naturally passivated by a layer of magnesium oxide (MgO). If the reaction does not initiate promptly, unreacted cyclohexyl bromide accumulates in the reactor. When the oxide layer finally breaches, the accumulated halide reacts rapidly, causing a sudden, violent exothermic spike[1].

This thermal spike and high local concentration of the alkyl halide drive the Wurtz coupling side-reaction. In this pathway, the newly formed cyclohexyl Grignard reagent acts as a nucleophile (or participates in single-electron transfer) against the unreacted cyclohexyl bromide, generating bicyclohexyl as a highly non-polar, difficult-to-purge impurity[2][3].

Corrective Action:

  • Strict Activation: Mechanically crush a portion of the Mg turnings or use chemical activators (e.g., Iodine or 1,2-dibromoethane) to expose fresh metal[2].

  • Controlled Dosing: Add only 5% of the halide charge initially. Do not add more until initiation is visually confirmed (a self-validating color change from brown iodine to clear, accompanied by a localized exotherm and gentle bubbling).

  • Solvent Switch: Consider replacing Tetrahydrofuran (THF) with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has been shown to suppress Wurtz coupling by-products by an order of magnitude in continuous and batch Grignard scale-ups.

Troubleshooting Section 2: The Acetal Deprotection (The Purity Killer)

Q: LC-MS analysis of my final product shows a massive impurity with a mass of [M-18]. Why is my purity dropping below 50% during the deprotection step?

A: You are observing the E1 dehydration of your tertiary alcohol . The intermediate formed after the Grignard addition is 8-cyclohexyl-1,4-dioxaspiro[4]decan-8-ol. This molecule contains a highly sterically hindered, electron-rich tertiary alcohol. Standard acetal deprotection protocols rely on strong aqueous acids (e.g., 1M HCl or H₂SO₄) and heat. Under these aggressive conditions, the tertiary hydroxyl group is rapidly protonated and leaves as water, forming a highly stable tertiary carbocation. Subsequent elimination of a neighboring proton yields an alkene impurity (e.g., 4-cyclohexylcyclohex-3-en-1-one)[5].

Corrective Action: You must abandon strong Brønsted acids and transition to chemoselective, neutral deprotection conditions . Molecular iodine (I₂) in acetone is a highly efficient, mild system that cleaves acetals via a substrate-exchange mechanism rather than brute-force hydrolysis[6][7]. Because the pH remains nearly neutral, the tertiary alcohol is completely preserved[8].

Quantitative Comparison of Deprotection Strategies
Deprotection MethodReagents & ConditionsTarget PurityYieldMechanistic Outcome
Strong Acid Hydrolysis 1M HCl, THF/H₂O, 50°C< 45%LowRapid E1 dehydration; massive alkene impurity formation.
Mild Brønsted Acid PPTS (10 mol%), Acetone/H₂O, 60°C~ 80%ModerateSlower cleavage; prolonged heating still risks partial elimination.
Neutral Exchange (Optimized) I₂ (10 mol%), Acetone, 25°C> 95% High Neutral transacetalization; tertiary alcohol remains fully intact.

Experimental Protocol: Mild Acetal Deprotection (Scale-Up Ready)

This methodology utilizes the Iodine/Acetone system to ensure complete acetal cleavage without dehydrating the sensitive tertiary alcohol[6][8].

Step 1: Dissolution Charge a clean, dry reactor with 8-cyclohexyl-1,4-dioxaspiro[4]decan-8-ol (1.0 equivalent). Add reagent-grade acetone (10 volumes relative to substrate mass). Ensure complete dissolution at room temperature (20-25°C).

Step 2: Catalyst Addition Add molecular iodine (I₂) (0.1 equivalents, 10 mol%) directly to the stirring solution. Self-Validation Check: The solution will immediately adopt a distinct amber/brown color. The persistence of this color indicates active, unquenched iodine in the system.

Step 3: Reaction Monitoring Stir the mixture at room temperature. Do not apply heat. Monitor the reaction via Thin Layer Chromatography (TLC) or HPLC. Self-Validation Check: The transacetalization is exceptionally fast; complete consumption of the starting material is typically observed within 15 to 30 minutes.

Step 4: Quenching and Isolation Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise. Self-Validation Check: The reaction is successfully quenched when the amber/brown color completely discharges, leaving a colorless or pale yellow biphasic mixture. Remove the acetone under reduced pressure, extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield high-purity 4-cyclohexyl-4-hydroxycyclohexanone.

Diagnostic Decision Tree

Troubleshooting Start Low Purity Detected in Scale-Up Step1 Identify Impurity Profile (LC-MS / NMR) Start->Step1 Imp1 Impurity: Bicyclohexyl (Wurtz Coupling) Step1->Imp1 Imp2 Impurity: Alkene [M-18] (Dehydration) Step1->Imp2 Imp3 Impurity: Acetal (Incomplete Rxn) Step1->Imp3 Sol1 Optimize Grignard: Slower addition, lower conc. Imp1->Sol1 Sol2 Switch Deprotection: Use Neutral I2/Acetone Imp2->Sol2 Sol3 Drive Equilibrium: Increase H2O, gentle heat Imp3->Sol3

Diagnostic decision tree for resolving purity issues during scale-up.

References

  • [1] Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from: [Link]

  • Gordon College / Eli Lilly. Grignard Reactions Go Greener with Continuous Processing. Retrieved from:[Link]

  • [3] RSC Publishing. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from: [Link]

  • [5] PMC / NIH. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Retrieved from:[Link]

Sources

Troubleshooting

Controlling stereoselectivity in 4-Cyclohexyl-4-hydroxycyclohexanone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the synthesis of complex cyclic systems. The synthesis of 4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the synthesis of complex cyclic systems. The synthesis of 4-cyclohexyl-4-hydroxycyclohexanone presents a fascinating intersection of structural theory and practical synthetic challenges.

Below is our comprehensive troubleshooting guide and FAQ, designed to address the specific mechanistic and operational hurdles you may encounter in this workflow.

Part 1: FAQs on Stereochemistry and Structural Logic

Q1: I synthesized 4-cyclohexyl-4-hydroxycyclohexanone, but my NMR and HPLC data show only a single product. Where is the expected cis/trans diastereomer? The Causality of Symmetry: A widespread misconception in organic synthesis is that 4,4-disubstituted cyclohexanones inherently possess cis and trans isomers. They do not. 4-Cyclohexyl-4-hydroxycyclohexanone possesses a Cs​ plane of symmetry that passes directly through the C1 carbonyl carbon and the C4 carbon, bisecting the cyclohexane ring. Because the two pathways around the ring from C1 to C4 are chemically and magnetically equivalent, the molecule is completely achiral and lacks diastereomers.

Q2: If the final molecule lacks stereoisomers, why is "stereocontrol" relevant to its synthetic pathway? Strategic Desymmetrization & Downstream Targets: Stereocontrol becomes critical in this pathway under three specific conditions:

  • Chiral Auxiliaries: If you protect the starting 1,4-cyclohexanedione using a chiral diol (e.g., (R,R) -hydrobenzoin), the resulting monoacetal intermediate is chiral. The subsequent Grignard addition will be diastereoselective, requiring careful control of the attack trajectory.

  • Substituted Derivatives: If your target is a 2-alkyl or 3-alkyl substituted 4-cyclohexyl-4-hydroxycyclohexanone, the Cs​ symmetry is broken, and stereocenters are generated.

  • Downstream Reduction: If you intend to reduce the C1 ketone to yield 4-cyclohexylcyclohexane-1,4-diol, the initial facial selectivity of the C4 attack dictates the final cis/trans ratio of the diol[1].

Q3: When working with substituted cyclohexanones or chiral acetal intermediates, how do I control axial vs. equatorial nucleophilic attack? Mechanistic Causality: The trajectory of the incoming nucleophile is governed by a competition between steric approach control and torsional strain [2].

  • Equatorial Attack (Yielding Axial Alcohol): Favored by bulky nucleophiles (like cyclohexylmagnesium bromide) because attacking from the equatorial plane avoids severe 1,3-diaxial steric clashes with the axial protons at C2 and C6.

  • Axial Attack (Yielding Equatorial Alcohol): Favored by smaller nucleophiles (like hydrides) because axial attack relieves the torsional strain between the incoming nucleophile and the adjacent axial C-H bonds[2].

G K 4-Substituted Cyclohexanone (or Chiral Acetal Intermediate) Ax Axial Attack (Relieves Torsional Strain) K->Ax Path A Eq Equatorial Attack (Avoids 1,3-Diaxial Clashes) K->Eq Path B ProdAx Equatorial Alcohol (Major product for small nucleophiles) Ax->ProdAx ProdEq Axial Alcohol (Major product for bulky nucleophiles) Eq->ProdEq

Fig 1. Mechanistic divergence in nucleophilic addition to substituted cyclohexanones.

Part 2: Troubleshooting Synthetic Workflows

Q4: My addition of cyclohexylmagnesium bromide to 1,4-cyclohexanedione monoethylene acetal yields mostly recovered starting material and enolization byproducts. How do I force the addition? The Organocerium Solution: Grignard reagents are highly basic. When reacting with sterically hindered or easily enolizable ketones, proton abstraction (enolization) outcompetes nucleophilic addition. To solve this, you must transmetalate the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ )[3]. Cerium is highly oxophilic; it acts as a Lewis acid to activate the carbonyl oxygen while simultaneously reducing the basicity of the nucleophile, thereby suppressing enolization and driving the kinetic addition.

Quantitative Comparison of Nucleophilic Reagents
Reagent SystemRelative BasicityEnolization Side-ProductDiastereoselectivity (in chiral models)
R-MgBr (Standard Grignard)HighHigh (>30%)Moderate (Thermodynamic drift)
R-Li (Organolithium)Very HighVery High (>50%)Poor
R-MgBr / CeCl3​ (Organocerium)LowLow (<5%) High (Strict kinetic control)

Part 3: Self-Validating Experimental Protocol

To ensure high yields and prevent enolization during the synthesis of the 4-cyclohexyl-4-hydroxycyclohexanone precursor, use the following organocerium-mediated addition protocol.

Self-Validation Checkpoint: The success of this protocol relies entirely on the absolute desiccation of CeCl3​ . If the CeCl3​ is not perfectly anhydrous, it will aggressively quench the Grignard reagent, resulting in a cloudy, inactive mixture and 0% yield.

Step-by-Step Methodology: Organocerium Addition

  • Activation of CeCl3​ : Place 1.5 equivalents of CeCl3​⋅7H2​O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours. Causality: Gradual heating prevents the salt from melting in its own water of crystallization, which would cause irreversible hydrolysis to insoluble cerium oxide.

  • Suspension Formation: Cool the flask to room temperature under argon. Add anhydrous THF (5 mL per gram of CeCl3​ ) and stir vigorously at room temperature for 2 hours. The powder must form a uniform, milky-white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add 1.4 equivalents of Cyclohexylmagnesium bromide (1.0 M in THF). Stir at -78 °C for 1.5 hours. The mixture will take on a characteristic pale yellow/orange hue, validating the formation of the organocerium species.

  • Nucleophilic Addition: Dissolve 1.0 equivalent of 1,4-cyclohexanedione monoethylene acetal in a minimal amount of dry THF. Add this dropwise to the -78 °C organocerium mixture.

  • Quench and Isolation: Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate, wash with brine, dry over MgSO4​ , and concentrate.

  • Deprotection (Final Step): Stir the isolated acetal in a 1:1 mixture of THF and 1M aqueous HCl at room temperature for 4 hours to unveil the C1 ketone, yielding the final 4-cyclohexyl-4-hydroxycyclohexanone.

G A 1,4-Cyclohexanedione B Monoacetal Protection (Ethylene Glycol, H+) A->B Step 1 C Nucleophilic Addition (Cyclohexyl-MgBr / CeCl3) B->C Step 2 D Acetal Deprotection (Aqueous HCl) C->D Step 3 E 4-Cyclohexyl-4-hydroxycyclohexanone (Achiral Product) D->E Step 4

Fig 2. Optimized synthetic workflow utilizing organocerium to prevent enolization.

References

  • [2] Stereoselectivity of nucleophilic addition to substituted cyclohexanones: a structure and charge density study | Journal of the American Chemical Society. ACS Publications. Available at: 2

  • [1] Understanding Stereoisomers of 1,4-Cyclohexanediol in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: 1

  • [3] Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development (via CoLab). Available at: 3

Sources

Optimization

Stability of 4-Cyclohexyl-4-hydroxycyclohexanone under acidic conditions

Welcome to the Technical Support Center: Troubleshooting the Stability of 4-Cyclohexyl-4-hydroxycyclohexanone This technical bulletin is engineered for researchers, synthetic chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Troubleshooting the Stability of 4-Cyclohexyl-4-hydroxycyclohexanone

This technical bulletin is engineered for researchers, synthetic chemists, and drug development professionals working with 4-cyclohexyl-4-hydroxycyclohexanone (CID 65918142)[1]. Due to its structural classification as a tertiary alcohol, this compound exhibits unique vulnerabilities when exposed to acidic environments. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to help you manage its stability, optimize your workflows, and prevent unwanted degradation.

Section 1: Mechanistic FAQs – Understanding the Instability

Q: Why does 4-cyclohexyl-4-hydroxycyclohexanone degrade rapidly in acidic environments? A: The compound features a hydroxyl group attached to a carbon (C4) that is simultaneously bonded to a cyclohexyl ring and the cyclohexanone ring system, making it a highly substituted tertiary alcohol[1]. Under acidic conditions, tertiary alcohols undergo rapid acid-catalyzed dehydration via an E1 elimination mechanism[2][3]. The acid protonates the hydroxyl group to form an oxonium ion, which then dissociates into water and a highly stabilized tertiary carbocation[4]. This rate-limiting step is followed by the rapid elimination of a proton from an adjacent carbon to form an alkene (e.g., 4-cyclohexylcyclohex-3-en-1-one)[5][6].

Q: How does the reaction temperature influence this degradation? A: The E1 dehydration of tertiary alcohols is endothermic and entropically driven (producing two molecules from one). Consequently, elevated temperatures significantly accelerate the formation of the alkene[2]. If your protocol strictly requires acidic conditions, maintaining the reaction at or below 0 °C can kinetically suppress the dehydration pathway, buying you a wider operational time window[4].

Q: Are there competing side reactions besides dehydration? A: Yes. While dehydration is the dominant pathway, if the acidic reaction is conducted in an alcoholic solvent (e.g., methanol, ethanol), the C1 ketone is susceptible to ketalization. However, the E1 dehydration of the tertiary alcohol will typically outcompete ketalization at room temperature or above due to the extreme stability of the tertiary carbocation intermediate[2][6].

Section 2: Troubleshooting Guide & Process Optimization

Q: My downstream synthesis requires an acidic pH. How can I protect the tertiary alcohol? A: If acidic conditions are unavoidable, you must protect the tertiary hydroxyl group prior to acid exposure. We recommend converting it to a bulky silyl ether (e.g., TMS or TBS ether). Causality Check: The steric hindrance of the bulky cyclohexyl group at C4 makes initial protection challenging, but it simultaneously shields the resulting silyl ether, making it highly stable against mild acid hydrolysis compared to primary or secondary silyl ethers[7][8].

Q: I am observing multiple degradation peaks on my GC-MS. What are they? A: The E1 mechanism can yield constitutional isomers depending on which adjacent proton is abstracted (following Zaitsev's rule)[4][6]. You are likely observing a mixture of 4-cyclohexylcyclohex-3-en-1-one (endocyclic double bond) and potentially an exocyclic alkene, though the more substituted endocyclic double bond is thermodynamically favored. Both will present a mass-to-charge ratio (m/z) of 178 (M - H₂O), compared to the parent mass of 196[1].

Section 3: Quantitative Data on Alcohol Stability

To contextualize the vulnerability of 4-cyclohexyl-4-hydroxycyclohexanone, the following table summarizes the relative stability and reaction kinetics of different alcohol classes under standard acidic conditions (e.g., 1M H₂SO₄ at 25 °C).

Alcohol ClassificationRepresentative CompoundCarbocation StabilityRelative Dehydration RatePrimary Degradation Pathway
Primary (1°)EthanolVery LowExtremely Slow (Requires heat)E2 Elimination[3]
Secondary (2°)CyclohexanolModerateModerateE1 Elimination[3][5]
Tertiary (3°) 4-Cyclohexyl-4-hydroxycyclohexanone High Very Fast E1 Elimination [2][6]

Section 4: Validated Experimental Methodologies

Protocol 1: Self-Validating Acid Stability Assay (HPLC/GC-MS)

This protocol is designed to quantify the degradation rate of 4-cyclohexyl-4-hydroxycyclohexanone in your specific reaction buffer, allowing you to establish a safe operational time window.

  • Preparation of Standard: Dissolve 10 mg of 4-cyclohexyl-4-hydroxycyclohexanone in 1 mL of anhydrous acetonitrile to create a 10 mg/mL stock solution.

  • Acid Challenge: In a temperature-controlled vial (set to your target reaction temperature), mix 100 µL of the stock solution with 900 µL of your acidic buffer (e.g., 0.1 M HCl). Start a timer.

  • Quenching (The Self-Validating Step): At specific time intervals (e.g., 5, 15, 30, 60 minutes), extract a 100 µL aliquot and immediately inject it into 100 µL of cold 0.2 M NaOH buffer (pH 8.0). Causality: Neutralizing the acid instantly deprotonates any oxonium ions and halts the E1 mechanism. This ensures the degradation observed on the instrument perfectly matches the exact time point it was extracted[3].

  • Extraction: Add 200 µL of ethyl acetate to the quenched mixture, vortex for 30 seconds, and centrifuge to separate the layers.

  • Analysis: Analyze the organic layer via GC-MS. Monitor the disappearance of the parent peak (m/z 196) and the appearance of the alkene peak (m/z 178).

Protocol 2: Mild Dehydration for Analytical Standard Generation

If you need to intentionally synthesize the alkene degradation product to use as an analytical reference standard, avoid using strong acids which can cause polymerization or ketone side-reactions.

  • Reaction Setup: Add 50 mg of 4-cyclohexyl-4-hydroxycyclohexanone to a 10 mL round-bottom flask containing 2 mL of anhydrous pyridine. Cool to 0 °C.

  • Catalyst Addition: Dropwise, add 1.2 equivalents of Phosphorus oxychloride (POCl₃). Causality: POCl₃ in pyridine effects dehydration via an E2 mechanism under basic conditions. This entirely circumvents the carbocation intermediate, preventing unwanted acid-catalyzed side reactions (like ketalization or skeletal rearrangements) and providing a much cleaner alkene yield[4].

  • Workup: After 2 hours, carefully quench with ice water, extract with dichloromethane, wash with brine, and concentrate under vacuum.

Section 5: Mechanistic Visualization

The following diagram illustrates the causal pathway of the acid-catalyzed degradation of 4-cyclohexyl-4-hydroxycyclohexanone.

E1_Mechanism A 4-Cyclohexyl-4-hydroxycyclohexanone (Tertiary Alcohol) B Protonated Alcohol Intermediate (Oxonium Ion) A->B + H+ (Acid Catalyst) C Tertiary Carbocation Intermediate + H2O B->C - H2O (Rate-Limiting Step) D 4-Cyclohexylcyclohex-3-en-1-one (Alkene Product) C->D - H+ (Fast Elimination)

E1 dehydration mechanism of 4-cyclohexyl-4-hydroxycyclohexanone under acidic conditions.

Sources

Reference Data & Comparative Studies

Comparative

HPLC Method Development for 4-Cyclohexyl-4-hydroxycyclohexanone Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison & Mechanistic Method Development Executive Summary 4-Cyclohexyl-4-hydroxycyclohexano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison & Mechanistic Method Development

Executive Summary

4-Cyclohexyl-4-hydroxycyclohexanone (CAS 1244028-15-6) is a critical pharmaceutical intermediate, prominently utilized in the synthesis of potent Cdc7 kinase inhibitors for oncology applications[1]. However, determining its purity presents a severe analytical bottleneck. Because the molecule relies solely on an isolated ketone for its optical properties, it lacks a conjugated π -system, rendering standard Ultraviolet (UV) detection fundamentally inadequate.

As a Senior Application Scientist, I frequently see laboratories waste weeks trying to force non-chromophoric building blocks into standard UV methods. This guide bypasses that pitfall by objectively comparing UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). Furthermore, it provides a self-validating, step-by-step protocol for accurately quantifying the purity of 4-Cyclohexyl-4-hydroxycyclohexanone using an optimized HPLC-CAD workflow.

The Analytical Challenge: Structural Causality

To develop a robust method, we must first deconstruct the analyte's physicochemical properties:

  • Optical Deficit: The absence of aromatic rings means the compound only absorbs weakly at low UV wavelengths (<210 nm). Relying on2 leads to severe baseline drift during gradient elution and high susceptibility to solvent interference[2].

  • Mixed Polarity: The molecule features a bulky, hydrophobic cyclohexyl tail attached to a highly polar hydroxycyclohexanone head. This mixed polarity requires a stationary phase capable of handling hydrophobic retention while preventing secondary interactions between the hydroxyl group and residual silanols on the silica support.

Detector Comparison: UV vs. ELSD vs. CAD

When UV is eliminated, the choice falls to universal, aerosol-based detectors. While both ELSD and CAD rely on nebulizing the mobile phase and evaporating the solvent, their detection mechanisms dictate vastly different performance profiles.

3 demonstrate that CAD achieves significantly lower Limits of Detection (LODs) than ELSD[3]. Furthermore, CAD provides a nearly uniform, mass-dependent response, making it an invaluable tool for the4[4].

Quantitative Performance Comparison
Performance MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Detection Mechanism Photon AbsorptionLight ScatteringCharge Transfer to Aerosol
Limit of Detection (LOD) > 5 µg (High matrix noise)71 – 1195 ng[3]15 – 249 ng[3]
Response Linearity Linear (if absorbing)Non-linear (Logarithmic)Linear (over 4 orders of magnitude)
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent
Response Uniformity Highly structure-dependentParticle-size dependentMass-dependent (Uniform)[4]
Suitability for Purity InadequateAcceptableOptimal
Method Development Workflow

The following logic tree illustrates the causality behind the method development process, moving from structural assessment to final validation.

HPLC_Workflow Step1 Analyte Profiling 4-Cyclohexyl-4-hydroxycyclohexanone Step2 Chromophore Assessment Isolated Carbonyl = Weak UV Step1->Step2 BranchUV UV Detection (210 nm) High Baseline Drift Step2->BranchUV Sub-optimal BranchAerosol Aerosol Detection Mass-Based Response Step2->BranchAerosol Optimal EvalELSD ELSD Non-linear, Lower Sensitivity BranchAerosol->EvalELSD EvalCAD CAD (Charged Aerosol) Sub-ng LOD, High Precision BranchAerosol->EvalCAD Preferred OptColumn Stationary Phase Polar-Embedded C18 EvalCAD->OptColumn OptMobile Mobile Phase Volatile Buffer (Formic Acid) OptColumn->OptMobile Output Validated Purity Method Accurate Impurity Quantitation OptMobile->Output

Figure 1: Logical workflow for HPLC method development targeting non-chromophoric intermediates.

Optimized Experimental Protocol (Self-Validating System)

To ensure high scientific integrity, this protocol is designed as a self-validating system . It includes built-in System Suitability Tests (SST) to prove thermodynamic separation and detector fitness prior to sample analysis.

Phase 1: Preparation & Causality

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H2​O ) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).

  • Causality: CAD requires strictly volatile mobile phase additives. Non-volatile salts (e.g., phosphates) will instantly precipitate during the aerosolization phase, blinding the detector and causing catastrophic baseline noise. Formic acid provides optimal ionization and volatility without the signal suppression often seen with Trifluoroacetic acid (TFA).

Step 2: Column Selection & Equilibration

  • Action: Install a Polar-Embedded C18 Column (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3 µm). Equilibrate at 40°C.

  • Causality: Standard C18 phases often leave residual silanols exposed, which interact strongly with the analyte's hydroxyl group, causing peak tailing. A polar-embedded phase creates a hydration layer that shields these silanols, ensuring sharp, symmetrical peaks necessary for accurate trace-impurity integration.

Phase 2: Instrument Parameters

Step 3: Gradient & CAD Optimization

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B. Flow rate: 1.0 mL/min.

  • CAD Settings: Set Evaporation Temperature to 35°C and Data Collection Rate to 10 Hz with a 3.6s filter.

  • Causality: While the analyte has a molecular weight of 196.29 g/mol , it is semi-volatile. Setting the evaporation temperature too high (e.g., 50°C) risks volatilizing the analyte along with the mobile phase, drastically reducing sensitivity. 35°C ensures complete solvent evaporation while preserving the analyte aerosol particles.

Phase 3: Self-Validating System Suitability Test (SST)

Step 4: Execute Validation Sequence

  • Action: Inject the following sequence before any sample analysis:

    • Blank (Diluent): Proves the absence of gradient ghost peaks.

    • Sensitivity Standard (0.05% of nominal API concentration): Validates that the Signal-to-Noise (S/N) ratio is 10, confirming the method's capability to detect trace impurities.

    • Resolution Mixture (Analyte spiked with cyclohexanone precursor): Proves the thermodynamic capability of the column to baseline-resolve the target compound from its synthetic precursors ( Rs​≥2.0 ).

Conclusion

For the purity analysis of 4-Cyclohexyl-4-hydroxycyclohexanone, traditional UV detection is an analytical dead-end. By transitioning to a Charged Aerosol Detector (CAD) paired with a polar-embedded stationary phase and volatile buffers, laboratories can achieve sub-nanogram sensitivity, uniform mass response, and gradient stability. Implementing the self-validating protocol outlined above ensures that your analytical data is not just generated, but rigorously proven before every batch.

References
  • Title: 4-Cyclohexyl-4-hydroxycyclohexanone - CAS 1244028-15-6 Source: MolAid URL: 1

  • Title: Multi-attribute characterization of pharmaceutical materials by HPLC coupled with charged aerosol detection Source: PubMed (nih.gov) URL: 2

  • Title: Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography Source: ResearchGate URL: 3

  • Title: Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities Source: ResearchGate URL: 4

Sources

Validation

A Comparative Guide to the Synthesis of 4-Substituted-4-Hydroxycyclohexanones: An In-Depth Analysis for the Modern Chemist

The 4-substituted-4-hydroxycyclohexanone scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate for a diverse array of biologically active molecules. Its rigid, yet con...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-substituted-4-hydroxycyclohexanone scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate for a diverse array of biologically active molecules. Its rigid, yet conformationally mobile, cyclohexane core, adorned with a tertiary alcohol and a ketone, provides a rich three-dimensional canvas for molecular design. The strategic importance of this motif necessitates a thorough understanding of the available synthetic routes, each with its own set of advantages, limitations, and practical considerations. This guide provides a comprehensive comparison of the most prevalent and impactful methodologies for the synthesis of these valuable compounds, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific synthetic campaigns.

The Convergent Power of Nucleophilic Addition to 1,4-Cyclohexanedione

The most direct and widely employed strategy for the synthesis of 4-substituted-4-hydroxycyclohexanones is the nucleophilic addition of a carbon-based nucleophile to one of the carbonyl groups of 1,4-cyclohexanedione. This approach is highly convergent and allows for the introduction of a wide variety of substituents at the C4 position. The choice of the organometallic reagent is a critical determinant of the reaction's success, influencing everything from reaction conditions to functional group tolerance.

The Grignard Reaction: A Classic Workhorse

The addition of Grignard reagents (R-MgX) to ketones is a fundamental carbon-carbon bond-forming reaction.[1] In the context of 1,4-cyclohexanedione, this reaction provides a straightforward entry into the desired tertiary alcohols.

Mechanistic Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of 1,4-cyclohexanedione. The reaction is typically conducted in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic Grignard reagent from being quenched by protic species.[1] Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final 4-substituted-4-hydroxycyclohexanone.

Workflow for Grignard Addition to 1,4-Cyclohexanedione

reagent Grignard Reagent (R-MgX) in Anhydrous Ether/THF reaction Nucleophilic Addition reagent->reaction substrate 1,4-Cyclohexanedione substrate->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Aqueous Acidic Workup (e.g., sat. NH4Cl) intermediate->workup product 4-Substituted-4-hydroxycyclohexanone workup->product

Caption: General workflow for the Grignard reaction with 1,4-cyclohexanedione.

Experimental Protocol: Synthesis of 4-phenyl-4-hydroxycyclohexanone via Grignard Reaction

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and all glassware is flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask with a small crystal of iodine. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is maintained at a gentle reflux.

  • Addition to Ketone: A solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Barbier Reaction: A "Greener" Alternative

The Barbier reaction offers a more convenient, one-pot alternative to the traditional Grignard synthesis.[2] A key distinction is the in situ generation of the organometallic reagent in the presence of the carbonyl substrate.[3]

Mechanistic Rationale and Advantages: In the Barbier reaction, an alkyl halide is reacted with a metal (commonly zinc, indium, or samarium) in the presence of the carbonyl compound.[4] This eliminates the need for the separate preparation and handling of often-sensitive organometallic reagents. A significant advantage of the Barbier reaction, particularly with metals like indium or zinc, is its tolerance to protic solvents, including water, which aligns with the principles of green chemistry.[3][5] This tolerance is attributed to the formation of the organometallic species on the metal surface, which can then react with the carbonyl substrate before being quenched by the solvent.

Workflow for the Barbier Reaction

reagents Alkyl Halide (R-X) + Metal (e.g., Zn, In) + 1,4-Cyclohexanedione reaction In Situ Organometallic Formation & Addition reagents->reaction workup Aqueous Workup reaction->workup product 4-Substituted-4-hydroxycyclohexanone workup->product

Caption: Simplified workflow of the one-pot Barbier reaction.

Experimental Protocol: Synthesis of 4-allyl-4-hydroxycyclohexanone via Barbier Reaction

  • Reaction Setup: To a round-bottom flask containing a stirred suspension of 1,4-cyclohexanedione (1.0 eq) and indium powder (1.5 eq) in a mixture of THF and water (e.g., 9:1 v/v) is added allyl bromide (1.2 eq).

  • Reaction Progress: The reaction mixture is stirred at room temperature and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Comparative Analysis: Grignard vs. Barbier
FeatureGrignard ReactionBarbier Reaction
Reagent Preparation Prepared separately before additionGenerated in situ[5]
Water Tolerance Highly sensitive, requires anhydrous conditions[1]Can often be performed in aqueous media[5]
Convenience Two-step processOne-pot procedure[4]
Substrate Scope Broad, but can be limited by sterically hindered ketones[6]Tolerant of various functional groups[2]
Common Metals MagnesiumZinc, Indium, Samarium, Magnesium[3]
"Green" Chemistry Less favorable due to solvent and sensitivityMore favorable due to potential for aqueous conditions[3]

Asymmetric Synthesis: Accessing Chiral Scaffolds

The synthesis of enantiomerically pure 4-substituted-4-hydroxycyclohexanones is of paramount importance for the development of chiral drugs. Asymmetric catalysis offers an elegant and efficient means to achieve this.

Asymmetric Transfer Hydrogenation (ATH)

One powerful strategy involves the asymmetric transfer hydrogenation of a prochiral enone precursor. For instance, 1,4-cyclohexenedione monoethylene ketal can be reduced to the corresponding chiral allylic alcohol with high enantioselectivity using a bifunctional ruthenium catalyst, such as a Noyori-type catalyst.[7] This chiral intermediate can then be further elaborated to the desired 4-substituted-4-hydroxycyclohexanone.

Conceptual Workflow for Asymmetric Synthesis

start 1,4-Cyclohexanedione monoethylene acetal dehydrogenation Dehydrogenation start->dehydrogenation enone Prochiral Enone dehydrogenation->enone ath Asymmetric Transfer Hydrogenation (ATH) (e.g., Ru-catalyst) enone->ath chiral_alcohol Chiral 4-Hydroxy- cyclohexenone Ketal ath->chiral_alcohol organometallic_add 1,4-Conjugate Addition of Organometallic Reagent chiral_alcohol->organometallic_add deprotection Deprotection organometallic_add->deprotection final_product Enantioenriched 4-Substituted- 4-hydroxycyclohexanone deprotection->final_product

Caption: A potential asymmetric route to the target molecules.

This approach, while multi-step, provides access to highly enantioenriched products, which is often a critical requirement in drug development. The choice of chiral catalyst and reaction conditions is crucial for achieving high enantioselectivity.[7]

Alternative and Emerging Synthetic Strategies

While nucleophilic addition to 1,4-cyclohexanedione remains the most common approach, other methodologies have been developed, each with specific applications.

Ring-Opening of Epoxides

The ring-opening of a suitably functionalized cyclohexene oxide with an organometallic reagent can also yield 4-substituted-4-hydroxycyclohexanones.[8][9] This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.[10] While a viable route, it often requires the synthesis of the specific epoxide precursor, making it a less direct approach compared to the addition to 1,4-cyclohexanedione.

Synthesis from Resorcinol Derivatives

For certain substitution patterns, particularly long-chain alkyl groups, a multi-step synthesis starting from resorcinol derivatives has been reported.[11][12] This strategy involves the selective transformation of a resorcinol-derived cyclohexadienone. While potentially powerful for specific targets, this route is generally less convergent and more substrate-specific than the organometallic addition methods.

Conclusion and Future Outlook

The synthesis of 4-substituted-4-hydroxycyclohexanones is a well-established field with a range of reliable methods. For general-purpose synthesis, the nucleophilic addition of organometallic reagents to 1,4-cyclohexanedione offers the most direct and versatile approach. The choice between the Grignard and Barbier reactions will often depend on the desired reaction conditions, functional group tolerance, and the availability of starting materials. The Barbier reaction, with its operational simplicity and potential for aqueous conditions, represents a more modern and "greener" alternative.

For applications in drug discovery and development, where stereochemistry is critical, asymmetric catalytic methods are indispensable. The development of new and more efficient catalytic systems for the enantioselective synthesis of these scaffolds will continue to be an active area of research. As the demand for structurally complex and diverse small molecules continues to grow, the development of novel, efficient, and sustainable methods for the synthesis of 4-substituted-4-hydroxycyclohexanones will remain a key focus for the synthetic chemistry community.

References

  • BenchChem. (2025). A Comparative Guide to Tertiary Alcohol Synthesis: Grignard vs. Organolithium vs. Barbier Reactions. BenchChem.
  • Alfa Chemistry. (n.d.). Barbier Reaction. Alfa Chemistry.
  • PMC. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC.
  • RSC Publishing. (2024, October 22). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Publishing.
  • Wikipedia. (n.d.). Barbier reaction. Wikipedia.
  • Taylor & Francis. (n.d.). Barbier reaction – Knowledge and References. Taylor & Francis.
  • Benchchem. (2025). Reactivity Face-Off: 2,2,5,5-Tetramethylcyclohexane-1,4-dione vs. 1,4-Cyclohexanedione. Benchchem.
  • ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Amanote Research. (n.d.). General Synthesis for Chiral 4-Alkyl-4-Hydroxycyclohexenones. Amanote Research.
  • PMC. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC.
  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts.
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
  • Wikipedia. (n.d.). Grignard reaction. Wikipedia.
  • Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening.
  • National Institutes of Health. (2006, June 22). General synthesis for chiral 4-alkyl-4-hydroxycyclohexenones. PubMed.

Sources

Comparative

Validating Assay Methods for Cyclohexanone Intermediates: A Comparative Guide

Introduction Cyclohexanone is a critical six-carbon cyclic ketone intermediate used extensively in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and CNS compounds[1]. Because resi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclohexanone is a critical six-carbon cyclic ketone intermediate used extensively in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and CNS compounds[1]. Because residual intermediates can impact API efficacy, stability, and safety, quantifying cyclohexanone with high precision is a regulatory imperative. Validating these analytical procedures must align with the[2], ensuring the method is fit for its intended purpose across its lifecycle.

This guide objectively compares the two primary analytical methodologies for cyclohexanone quantification—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and provides self-validating experimental protocols to ensure scientific integrity.

Methodological Comparison: GC-FID vs. HPLC-UV

The chemical structure of cyclohexanone dictates the analytical approach. Lacking a highly conjugated π -system, it exhibits a weak UV chromophore, making direct HPLC with Ultraviolet detection (HPLC-UV) challenging without pre-column derivatization[3]. Conversely, its high volatility (boiling point ~155.6°C) and thermal stability make GC, particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS), the gold standard[4][5].

Causality in Method Selection
  • HS-GC-FID (High Volatility Approach): Headspace (HS) sampling isolates the volatile cyclohexanone from complex, non-volatile pharmaceutical matrices. Why this matters: Direct injection of heavy API matrices rapidly degrades GC columns. Headspace sampling prevents matrix suppression and column fouling. Utilizing an internal standard (IS) creates a self-validating system that dynamically corrects for partitioning variations and injection inconsistencies.

  • HPLC-UV (Derivatization Approach): Requires derivatization (e.g., with 2,4-dinitrophenylhydrazine) to introduce a UV-active moiety[3]. Why this matters: While this adds sample preparation steps, the chemical transformation itself acts as a validation checkpoint—the appearance of the specific hydrazone chromophore confirms the presence of the ketone, achieving exceptional linearity for trace analysis.

Quantitative Performance Comparison

The following table synthesizes typical validation parameters for both methods based on consolidated inter-laboratory data[3][6].

ParameterHS-GC-FIDHPLC-UV (Derivatized)GC-MS (Isotope Dilution)
Limit of Detection (LOD) 0.05 ppm – 0.78 mg/L~0.02 µg/mL< 0.01 µg/mL
Linearity ( R2 ) > 0.993> 0.999> 0.998
Precision (RSD) < 5%< 2%< 3%
Accuracy (Recovery) 95% – 105%97% – 103%98% – 102%
Sample Preparation Simple (Headspace/SPME)Complex (Derivatization)Simple (Direct/Headspace)
Selectivity HighModerate to HighVery High

Workflow Visualization

G Start Cyclohexanone Intermediate Sample Decision Matrix Volatility Assessment Start->Decision GC HS-GC-FID / GC-MS (High Volatility) Decision->GC Direct / Headspace HPLC HPLC-UV (Requires Derivatization) Decision->HPLC Weak Chromophore Val ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) GC->Val HPLC->Val Report Validated Assay Control Strategy Val->Report

Decision matrix and ICH Q2(R2) validation workflow for cyclohexanone assays.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols integrate internal controls to validate the assay dynamically during execution.

Protocol 1: HS-GC-FID Quantification of Cyclohexanone

Rationale: Static headspace sampling relies on the equilibrium of cyclohexanone between the liquid matrix and the gas phase. 1-octanol (or chlorobenzene) is used as an internal standard (IS) because its partitioning coefficient mimics cyclohexanone, self-correcting for any temperature or pressure anomalies in the headspace vial[7][6].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of cyclohexanone (~2.5 g/L) and 1-octanol IS (~2.0 g/L) in HPLC-grade acetonitrile. Dilute to create a 5-point calibration curve (e.g., 50 to 250 mg/L)[7].

  • Sample Preparation: Transfer 1.0 mL of the pharmaceutical sample (dissolved in water or an appropriate non-volatile solvent) into a 20 mL headspace vial. Add 50 µL of the IS solution.

  • Matrix Modification (Salting Out): Add 0.5 g of NaCl to the vial. Causality: This decreases analyte solubility in the aqueous phase, driving cyclohexanone into the headspace and enhancing sensitivity[5]. Seal with a PTFE-lined septum.

  • Headspace Equilibration: Incubate the vial at 80°C for 15 minutes with continuous agitation to establish thermodynamic equilibrium.

  • GC Injection & Separation: Inject 1.0 mL of the headspace gas into a GC equipped with a polar capillary column (e.g., DB-Wax, 30m x 0.25mm x 0.25µm).

    • Oven Program: 60°C (hold 2 min) ramp at 10°C/min to 180°C hold 5 min[3].

  • Detection: FID at 250°C. Quantify using the peak area ratio of cyclohexanone to 1-octanol.

Protocol 2: HPLC-UV via 2,4-DNPH Derivatization

Rationale: Because cyclohexanone lacks strong UV absorbance, reacting it with 2,4-dinitrophenylhydrazine (2,4-DNPH) forms a hydrazone derivative with a strong absorption maximum at ~360 nm[3].

Step-by-Step Methodology:

  • Derivatization Reagent: Prepare a 0.01 M solution of 2,4-DNPH in acetonitrile acidified with 1% phosphoric acid.

  • Reaction: Mix 1.0 mL of the sample containing cyclohexanone with 1.0 mL of the 2,4-DNPH reagent. Incubate at 40°C for 30 minutes to ensure complete conversion.

  • Quenching & Extraction: Cool to room temperature. Extract the hydrazone derivative using liquid-liquid extraction (e.g., with dichloromethane), evaporate under nitrogen, and reconstitute in the mobile phase.

  • HPLC Separation: Inject 20 µL onto a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 70:30 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 360 nm.

ICH Q2(R2) Validation Strategy for Cyclohexanone Assays

Validating these procedures requires rigorous adherence to[2][8].

  • Specificity: Demonstrate that the GC-FID or HPLC-UV peaks for cyclohexanone are fully resolved from the API, degradation products, and the internal standard. In GC-MS, specificity is further validated by monitoring specific m/z ions (e.g., m/z 55 and 98 for cyclohexanone)[6][9].

  • Linearity & Range: The reportable range must encompass the specification limits. Both methods typically exhibit excellent linearity ( R2>0.99 ) across the 50% to 150% target concentration range[2][3].

  • Accuracy & Precision: Evaluated jointly. Spike API matrices with known concentrations of cyclohexanone at 3 levels (e.g., low, medium, high). Acceptable recovery is 95-105% with a Relative Standard Deviation (RSD) of < 5% for repeatability[3][7].

References

  • Title: Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage Source: Pharmaceutical Chemistry Journal URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma Source: ACS Omega URL: [Link]

  • Title: A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin Source: ResearchGate URL: [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 4-Cyclohexyl-4-hydroxycyclohexanone and its Analogs

Introduction: The Critical Role of Purity in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the precise and accurate characterization of chemical entities is paramount. 4-Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the precise and accurate characterization of chemical entities is paramount. 4-Cyclohexyl-4-hydroxycyclohexanone and its related structures are emerging as important intermediates in the synthesis of novel active pharmaceutical ingredients (APIs). The analytical integrity of these compounds relies heavily on the quality of the reference standards used for their quantification and impurity profiling. This guide provides a comprehensive comparison of reference standards for the analysis of 4-Cyclohexyl-4-hydroxycyclohexanone and its close analog, 4-hydroxycyclohexanone, offering insights into their selection and application.

A note on the availability of 4-Cyclohexyl-4-hydroxycyclohexanone: While this guide focuses on the principles of reference standard selection for 4-Cyclohexyl-4-hydroxycyclohexanone, it is important to note that certified reference materials for this specific compound are not widely available. Therefore, this guide will draw upon data and methodologies for the closely related and more commercially available analog, 4-hydroxycyclohexanone, to illustrate the key concepts and workflows.

The Imperative of High-Quality Reference Standards

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of drug development, reference standards are indispensable for:

  • Assay of the Active Pharmaceutical Ingredient (API): To determine the exact amount of the API in a drug substance or product.

  • Impurity Profiling: To identify and quantify any impurities present in the API or final product.[1]

  • Method Validation: To ensure that an analytical method is accurate, precise, and reproducible.[2][3]

  • Stability Studies: To monitor the degradation of the API over time under various environmental conditions.

The use of a poorly characterized or impure reference standard can lead to significant errors in analytical results, potentially compromising the safety and efficacy of the final drug product.

Comparison of Commercially Available Reference Standards for 4-hydroxycyclohexanone

The selection of a suitable reference standard requires careful consideration of its purity, characterization, and documentation. Below is a comparative table of commercially available 4-hydroxycyclohexanone, which can serve as a proxy for evaluating potential sources for 4-Cyclohexyl-4-hydroxycyclohexanone reference standards.

SupplierProduct NumberPurityFormDocumentationIntended Use
MilliporeSigma FLUH99C7C6C895%[4]Liquid[4]Certificate of Analysis (CoA) available[3]Chemical Synthesis[3]
Santa Cruz Biotechnology sc-22101≥97%[5]-Certificate of Analysis for lot-specific data[5]Research Use Only[5]
Fluorochem F06909395%[6]Liquid[6]Certificate of Analysis available[6]Not Specified
Matrix Scientific 08586697%LiquidCertificate of AnalysisNot Specified
Accela Chembio Inc. MFCD0209381796%[7]--Not Specified

Analysis of Supplier Offerings:

As illustrated in the table, the purity of commercially available 4-hydroxycyclohexanone typically ranges from 95% to 97%. While these reagents are suitable for many research and development applications, their use as primary reference standards in a regulated environment would necessitate further characterization and qualification by the end-user. An ideal reference standard would have a purity of ≥99.5% and come with a comprehensive Certificate of Analysis detailing the methods used for characterization and the uncertainty of the assigned purity value.

Workflow for Selecting and Qualifying a Reference Standard

The process of selecting and qualifying a reference standard is a critical step in ensuring the reliability of analytical data. The following diagram outlines a typical workflow.

workflow cluster_selection Selection Phase cluster_qualification In-House Qualification Phase cluster_use Application Phase A Identify Potential Suppliers B Request and Review Certificate of Analysis (CoA) A->B C Compare Purity, Impurity Profile, and Characterization Data B->C D Select Candidate Standard C->D E Perform Identity Confirmation (e.g., MS, NMR) D->E Procure Candidate F Conduct Purity Determination (e.g., HPLC, GC, Titration) E->F G Characterize Impurities F->G H Assign Purity Value with Uncertainty G->H I Document and Approve as In-House Reference Standard H->I J Use in Routine Analysis, Method Validation, and Stability Studies I->J

Caption: Workflow for the selection and qualification of a reference standard.

Experimental Protocols for the Analysis of Cyclohexanone Derivatives

The choice of analytical technique for 4-Cyclohexyl-4-hydroxycyclohexanone and its analogs depends on the physicochemical properties of the analyte and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standard of known purity

  • Sample to be analyzed

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area precision, and theoretical plates).

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Integrate the peak areas of the main component and all impurities in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area (area percent method) or by using the response factor of the reference standard (external standard method).

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a non-polar or mid-polar stationary phase)

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., dichloromethane, methanol)

  • Reference standard

  • Sample to be analyzed

GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 40-450 amu

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent to an appropriate concentration.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to a known standard if available.

Visualizing the Analytical Workflow

The following diagram illustrates a typical analytical workflow for the purity analysis of a pharmaceutical intermediate like 4-Cyclohexyl-4-hydroxycyclohexanone.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting A Weigh Sample and Reference Standard B Dissolve in Appropriate Solvent A->B C Dilute to Working Concentration B->C D HPLC or GC Analysis C->D E Data Acquisition D->E F Peak Integration and Identification E->F G Purity Calculation and Impurity Profiling F->G H Generate Certificate of Analysis or Report G->H

Caption: A generalized analytical workflow for purity assessment.

Conclusion: Ensuring Analytical Excellence

The selection and proper use of reference standards are foundational to the integrity of all analytical data generated during drug development. For compounds like 4-Cyclohexyl-4-hydroxycyclohexanone, where certified reference materials may be scarce, a rigorous in-house qualification of the best available commercial-grade material is essential. By following a systematic approach to reference standard selection, qualification, and application, researchers and drug developers can ensure the accuracy and reliability of their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • BenchChem. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Cyclohexyl-4-hydroxycyclohexanone

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling 4-Cyclohexyl-4-hydroxycyclohexanone. Given the absence of specific, published safety data for this exact comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling 4-Cyclohexyl-4-hydroxycyclohexanone. Given the absence of specific, published safety data for this exact compound, the following recommendations are synthesized from best practices and established data for structurally similar cyclic ketones, such as cyclohexanone and its derivatives. This approach ensures a robust and conservative safety margin.

A thorough, site-specific risk assessment should always be conducted before commencing any work.

Inferred Hazard Profile and the Rationale for Caution

Core Protective Equipment: A Barrier-Based Approach

All handling of 4-Cyclohexyl-4-hydroxycyclohexanone must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The following PPE is mandatory.

Eye and Face Protection

Direct contact with cyclic ketones can cause severe eye irritation or damage.[1][2]

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[4]

  • Secondary Protection: A full-face shield must be worn over safety goggles when there is any risk of splashing, such as during transfers of solutions or when working with larger quantities.[4]

Hand Protection

Cyclic ketones can be absorbed through the skin and cause irritation.[1][3] Glove selection is critical.

  • For Incidental Contact (e.g., handling sealed containers, small-scale weighing): Nitrile gloves are acceptable. Always inspect gloves for integrity before use.[4]

  • For Prolonged Contact or Immersion (e.g., large-scale transfers, cleaning spills): Standard nitrile gloves are insufficient. Use gloves specifically rated for ketone resistance. Polyvinyl alcohol (PVA) coated gloves or high-performance butyl or fluoroelastomer products offer excellent resistance to ketones like acetone and MEK.[5][6] Note that PVA gloves should not be used with water-based solutions.[6]

Body Protection

Protecting the skin from accidental splashes and contamination is paramount.

  • Laboratory Coat: A flame-resistant lab coat should be worn, fully buttoned.[4]

  • Chemical-Resistant Apron: For larger-scale operations or when significant splashing is likely, a chemical-resistant apron should be worn over the lab coat.[4]

  • Footwear: Fully enclosed shoes made of a non-porous material are mandatory.

Respiratory Protection

While primary engineering controls (fume hood) should prevent inhalation, respiratory protection may be necessary in certain situations.

  • Standard Operations: All work must be performed in a certified chemical fume hood.[4]

  • Emergency Situations (e.g., spill, ventilation failure): A full-face respirator with an appropriate organic vapor cartridge may be required.[4][7] Consult your institution's Environmental Health and Safety (EHS) department for specific respirator selection and fit-testing.

Operational Plan: PPE Protocols

Properly using PPE is as important as selecting it. Follow these step-by-step procedures to minimize exposure risk.

PPE Donning (Putting On) Sequence
  • Footwear and Clothing: Confirm you are wearing fully enclosed shoes and appropriate lab attire.

  • Inner Gloves: Don your first pair of chemical-resistant gloves (e.g., nitrile).

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Chemical Apron: If required, don a chemical-resistant apron.

  • Outer Gloves: Don a second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If using specialty ketone-resistant gloves, they will be the outer pair.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

PPE Doffing (Taking Off) Sequence

This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Goggles: Remove safety goggles from the back of your head forward.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves, again, peeling them inside-out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Configuration cluster_controls Engineering & Emergency Controls start Start: Handling 4-Cyclohexyl-4-hydroxycyclohexanone task_scale What is the scale and potential for splashing? start->task_scale ppe_low Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles task_scale->ppe_low Small scale (<1g) Minimal splash risk ppe_high Enhanced PPE: - Ketone-Resistant Outer Gloves - Lab Coat + Chemical Apron - Safety Goggles + Face Shield task_scale->ppe_high Large scale (>1g) Significant splash risk fume_hood All work must be in a Certified Fume Hood ppe_low->fume_hood ppe_high->fume_hood emergency Is there a risk of ventilation failure or large spill? fume_hood->emergency respirator Add Full-Face Respirator with Organic Vapor Cartridge emergency->respirator Yes no_respirator Respirator on Standby emergency->no_respirator No

Caption: PPE selection workflow for handling 4-Cyclohexyl-4-hydroxycyclohexanone.

Disposal of Contaminated PPE

Proper disposal is critical to prevent secondary contamination.

  • Designated Waste Stream: All contaminated disposable PPE, including gloves, aprons, and absorbent materials, must be collected in a designated hazardous waste container.[4]

  • Container Labeling: The waste container must be clearly labeled as hazardous waste and include the chemical name.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not discard contaminated materials in regular trash.[4]

  • Empty Containers: "Empty" containers of the chemical may still contain hazardous residue. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]

References

  • BenchChem. (2025). Personal protective equipment for handling 3,5-Cycloheptadien-1-one. Benchchem.
  • Chemius. (n.d.). Cyclohexanone. Chemius.
  • Polyco Healthine. (n.d.). Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
  • Black Box Safety. (n.d.). Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. Black Box Safety.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Chlorophenyl)-4-hydroxycyclohexanone. ChemicalBook.
  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 4-Hydroxycyclohexanone ethylene acetal. Fisher Scientific.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Cyclohexanone.
  • Carl ROTH. (n.d.).
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET - 4-(trans-4-Propylcyclohexyl)cyclohexanone.
  • Tokyo Chemical Industry. (2025, December 5). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)cyclohexanone.
  • Cole-Parmer. (2006, June 6).
  • AJAX Finechem. (n.d.).
  • Chemsrc. (2025, August 25). 4-Hydroxycyclohexanone | CAS#:13482-22-9.
  • CymitQuimica. (n.d.). CAS 13482-22-9: 4-Hydroxycyclohexanone.
  • Thermo Fisher Scientific. (2018, October).
  • MilliporeSigma. (n.d.). 4-Hydroxycyclohexanone | 13482-22-9.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxy Cyclohexanone | CAS 13482-22-9.
  • ChemicalBook. (n.d.). 4-HYDROXYCYCLOHEXANONE CAS#: 13482-22-9.

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